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  • Product: Phenyl 2-phenylhydrazine-1-carboxylate
  • CAS: 13413-37-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Phenyl 2-phenylhydrazine-1-carboxylate: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction Phenyl 2-phenylhydrazine-1-carboxylate is a fascinating molecule that sits at the intersection of carbamate and hydrazine chemistries. As a der...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl 2-phenylhydrazine-1-carboxylate is a fascinating molecule that sits at the intersection of carbamate and hydrazine chemistries. As a derivative of phenylhydrazine, a compound with a rich history in organic synthesis, particularly in the formation of indoles and the characterization of carbonyl compounds, this carbamate holds significant potential as a versatile intermediate and building block in medicinal chemistry and materials science.[1][2] The introduction of a phenoxycarbonyl group to the phenylhydrazine scaffold modulates its electronic properties and reactivity, opening new avenues for derivatization and application. This guide provides a comprehensive overview of the chemical structure, predicted properties, a plausible synthetic route, and potential applications of Phenyl 2-phenylhydrazine-1-carboxylate, designed to be a valuable resource for researchers in drug discovery and chemical development.

Chemical Structure and Properties

The chemical structure of Phenyl 2-phenylhydrazine-1-carboxylate features a phenyl ring attached to a hydrazine moiety, with the terminal nitrogen acylated by a phenoxycarbonyl group. This structure suggests a molecule with a defined three-dimensional conformation and specific electronic characteristics that influence its reactivity and physical properties.

Caption: Chemical structure of Phenyl 2-phenylhydrazine-1-carboxylate.

Physicochemical Properties
PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₃H₁₂N₂O₂Based on the constituent atoms.
Molecular Weight 228.25 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale-yellow solid.Phenylhydrazine is a pale-yellow liquid or solid, and acylation often results in a solid product.[1][2]
Melting Point Expected to be significantly higher than phenylhydrazine (19.5 °C).The introduction of the rigid and polar carbamate group increases intermolecular forces. For comparison, tert-butyl 2-phenylhydrazinecarboxylate has a melting point of 90-94 °C.[3]
Boiling Point Substantially higher than phenylhydrazine (243.5 °C), likely with decomposition.Increased molecular weight and polarity will raise the boiling point.[2][4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform.The molecule has both polar (carbamate) and nonpolar (phenyl rings) regions, making it soluble in a range of organic solvents, similar to phenylhydrazine.[1]
Stability More stable than phenylhydrazine but may be sensitive to light and air over time.Phenylhydrazine is known to darken upon exposure to air.[1] The carbamate group may offer some protection against rapid oxidation.

Synthesis of Phenyl 2-phenylhydrazine-1-carboxylate

A plausible and efficient method for the synthesis of Phenyl 2-phenylhydrazine-1-carboxylate involves the acylation of phenylhydrazine with phenyl chloroformate. This reaction is analogous to the well-established methods for the formation of carbamates from amines and chloroformates.[5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product phenylhydrazine Phenylhydrazine reaction Acylation Reaction phenylhydrazine->reaction phenyl_chloroformate Phenyl Chloroformate phenyl_chloroformate->reaction solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine or Pyridine) base->reaction temperature 0 °C to Room Temperature temperature->reaction workup Aqueous Workup reaction->workup purification Recrystallization or Column Chromatography workup->purification product Phenyl 2-phenylhydrazine-1-carboxylate purification->product

Caption: Proposed synthetic workflow for Phenyl 2-phenylhydrazine-1-carboxylate.

Experimental Protocol

Materials:

  • Phenylhydrazine

  • Phenyl chloroformate

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine or pyridine (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the cooled solution of phenylhydrazine. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add a solution of phenyl chloroformate (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure Phenyl 2-phenylhydrazine-1-carboxylate.

Spectroscopic Characterization (Predicted)

The structural elucidation of Phenyl 2-phenylhydrazine-1-carboxylate would rely on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.[6][7][8][9][10]

¹H NMR Spectroscopy
  • Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.8-7.5 ppm). The protons on the phenyl ring of the hydrazine moiety and the phenoxy group will likely appear as complex multiplets.

  • N-H Protons: Two distinct N-H signals are expected. The proton on the nitrogen adjacent to the phenyl ring (N-H) and the proton on the nitrogen bearing the carbamate group (N-H) would likely appear as broad singlets. Their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A characteristic signal for the carbamate carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 150-160 ppm.

  • Aromatic Carbons: A series of signals corresponding to the carbons of the two phenyl rings will be observed in the aromatic region (approximately δ 110-150 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretching: One or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations are expected.[11]

  • C=O Stretching: A strong absorption band characteristic of the carbamate carbonyl group should be present in the range of 1700-1750 cm⁻¹.

  • C-N Stretching: A band for the C-N stretching vibration is anticipated around 1200-1350 cm⁻¹.[6][7]

  • Aromatic C-H and C=C Stretching: Signals corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[6][7]

Mass Spectrometry
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.25). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Development and Research

Phenylhydrazine derivatives have historically been pivotal in the development of various pharmaceuticals. The functionalization of phenylhydrazine with a carbamate moiety, as in Phenyl 2-phenylhydrazine-1-carboxylate, provides a versatile scaffold for further chemical modifications.

  • Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential biological activity. The hydrazine and carbamate functionalities offer multiple points for derivatization to explore structure-activity relationships. Phenylhydrazone derivatives, which can be synthesized from phenylhydrazine, have shown a wide range of biological activities, including anticancer and antimicrobial properties.[6][7]

  • Chemical Synthesis: As a protected form of phenylhydrazine, it can be used in multi-step syntheses where the reactivity of the hydrazine group needs to be temporarily masked. The phenoxycarbonyl group can potentially be removed under specific conditions to liberate the free hydrazine.

  • Analytical Reagent: Similar to phenylhydrazine, this derivative could potentially be used as a derivatizing agent for the analysis of carbonyl compounds, although its reactivity might be altered compared to the parent molecule.

Safety and Handling

While specific toxicity data for Phenyl 2-phenylhydrazine-1-carboxylate is not available, it should be handled with care, assuming it may have hazards similar to its parent compound, phenylhydrazine. Phenylhydrazine is toxic and a suspected carcinogen.[4] Exposure can cause skin irritation, contact dermatitis, hemolytic anemia, and liver damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Phenyl 2-phenylhydrazine-1-carboxylate is a molecule with significant untapped potential in the fields of synthetic and medicinal chemistry. Its structure combines the well-established reactivity of the phenylhydrazine core with the modulating influence of a carbamate group. This guide has provided a detailed overview of its structure, predicted properties, a robust synthetic protocol, and potential applications. As research continues to explore novel chemical entities for drug discovery and materials science, compounds like Phenyl 2-phenylhydrazine-1-carboxylate are poised to become valuable tools for innovation.

References

  • Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. [Link]

  • BDMAEE. (2024, January 12). phenylhydrazine phenylhydrazine. [Link]

  • Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141. [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved March 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-(phenylmethyl)hydrazine. Retrieved March 23, 2026, from [Link]

  • Xiao, F., Liao, Y., Wu, M., & Deng, G.-J. (2012). Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions. Green Chemistry. [Link]

  • Wang, S., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5323. [Link]

  • Li, A., et al. (2017). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of the Serbian Chemical Society, 82(1), 1-12. [Link]

  • Organic Syntheses. (n.d.). Phenylhydrazine. Retrieved March 23, 2026, from [Link]

  • NIST. (n.d.). Phenylhydrazine hydrochloride. Retrieved March 23, 2026, from [Link]

  • SciSpace. (2021). Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant,. [Link]

  • Wang, S., et al. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. Molecules, 26(17), 5323. [Link]

  • ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved March 23, 2026, from [Link]

  • Dixit, A., et al. (2006). Characterization of the Reaction Product of Se4N3Cl with Phenyl Hydrazine. Asian Journal of Chemistry, 18(1), 295-298. [Link]

  • NIST. (n.d.). 2-Acetyl-1-phenylhydrazine. Retrieved March 23, 2026, from [Link]

  • NIST. (n.d.). Hydrazine, phenyl-. Retrieved March 23, 2026, from [Link]

  • SciSpace. (2023). Top 43 papers published in the topic of Phenylhydrazine in 2023. [Link]

  • Ozkan, F., & Kalkan, A. K. (2015). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. The Journal of Physical Chemistry C, 119(30), 17239-17246. [Link]

  • ResearchGate. (2016). Phenylhydrazine derivatives. [Link]

Sources

Exploratory

Phenyl 2-Phenylhydrazine-1-Carboxylate in Organic Synthesis: Mechanisms, Photocatalytic Activation, and Synthetic Utility

Executive Summary Phenyl 2-phenylhydrazine-1-carboxylate (CAS 13413-37-1) is a highly versatile arylhydrazinecarboxylate derivative that serves as a critical synthetic intermediate in modern organic chemistry. Traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 2-phenylhydrazine-1-carboxylate (CAS 13413-37-1) is a highly versatile arylhydrazinecarboxylate derivative that serves as a critical synthetic intermediate in modern organic chemistry. Traditionally, the conversion of hydrazines to highly reactive azo compounds required harsh, stoichiometric heavy-metal oxidants (e.g., MnO₂, Pb(OAc)₄). However, recent advancements in photoredox catalysis have repositioned this compound as a prime substrate for green, visible-light-driven aerobic oxidation.

This technical whitepaper provides an in-depth analysis of the compound's mechanism of action, its photocatalytic activation via Sodium Anthraquinone Sulfonate (SAQS), and its downstream utility in generating potent azo-enophiles for complex molecular assembly.

Chemical Profiling & Structural Significance

The structural framework of phenyl 2-phenylhydrazine-1-carboxylate ( Ph−NH−NH−CO2​Ph ) features a hydrazine core protected by a phenyl carbamate moiety.

  • Stability: The electron-withdrawing nature of the carbamate group stabilizes the N-N single bond, making the compound a bench-stable solid at room temperature.

  • Reactivity Profile: The primary research value of this compound lies in its ability to undergo a 2-electron, 2-proton oxidative dehydrogenation. This transformation yields phenyl 2-phenylazocarboxylate ( Ph−N=N−CO2​Ph ), a highly electrophilic species that acts as a potent dienophile, enophile, and aminating agent [1].

Core Mechanism of Action: Visible-Light-Driven Oxidative Dehydrogenation

The most advanced and atom-economical method for activating phenyl 2-phenylhydrazine-1-carboxylate is via visible-light-driven photocatalysis using Sodium Anthraquinone Sulfonate (SAQS) . This method operates under mild, aerobic conditions, utilizing molecular oxygen as the terminal oxidant [1].

The Photocatalytic Cycle

The oxidation proceeds via a radical-mediated pathway:

  • Photoexcitation: SAQS absorbs blue LED light (460 nm) and undergoes intersystem crossing (ISC) to form a highly reactive triplet excited state ( 3SAQS∗ ).

  • Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT): The electron-rich hydrazine substrate donates an electron/proton to 3SAQS∗ , generating a transient hydrazyl radical and reducing the catalyst to a SAQS radical anion ( SAQS∙− ).

  • Catalyst Regeneration: The SAQS∙− transfers an electron to ambient molecular oxygen ( O2​ ), regenerating the ground-state SAQS catalyst and producing a superoxide radical anion ( O2∙−​ ).

  • Product Formation: The superoxide species and/or the basic additive (e.g., K2​CO3​ ) assist in the final deprotonation and electron abstraction from the hydrazyl radical, yielding the target azo compound.

SAQS_Cycle SAQS SAQS (Ground State) SAQS_star SAQS* (Excited State) SAQS->SAQS_star Blue LED (460 nm) SAQS_rad SAQS•⁻ (Radical Anion) SAQS_star->SAQS_rad SET/HAT from Hydrazine SAQS_rad->SAQS SET to O₂ O2 O₂ (Air) Superoxide O₂•⁻ (Superoxide) O2->Superoxide +e⁻ Hydrazine Ph-NH-NH-CO₂Ph (Substrate) RadicalInt Hydrazyl Radical Intermediate Hydrazine->RadicalInt -e⁻, -H⁺ Azo Ph-N=N-CO₂Ph (Azo Product) RadicalInt->Azo -e⁻, -H⁺ (via Superoxide/Base)

Photocatalytic cycle of SAQS-mediated oxidative dehydrogenation of hydrazines.

Synthetic Divergence & Downstream Utility

Once oxidized, the resulting azo compound serves as a versatile linchpin in multiple synthetic pathways. Alternatively, the hydrazine precursor itself can be utilized directly in cyclization reactions[2].

  • Mitsunobu-Type Reactions: Phenyl 2-phenylazocarboxylate functions analogously to DEAD or DIAD. It acts as an electrophilic azo-reagent that, in conjunction with triphenylphosphine, activates alcohols for stereoinvertive nucleophilic substitution.

  • Cycloadditions (Diels-Alder & Aza-Ene): The electron-deficient N=N double bond is a powerful dienophile, reacting rapidly with conjugated dienes to form functionalized tetrahydropyridazines.

  • Mizoroki-Heck Coupling: The azo moiety can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex, extended conjugated systems.

  • Pyrazoline Synthesis (Direct Precursor Use): Without oxidation, phenyl 2-phenylhydrazine-1-carboxylate can undergo a nucleophilic 1,4-Michael addition to α,β -unsaturated enones. Subsequent intramolecular cyclization and dehydration afford functionalized 2-pyrazolines.

Synthetic_Utility Azo Phenyl 2-phenylazocarboxylate (Azo-Enophile) Mitsunobu Mitsunobu Reaction (Alcohol Activation) Azo->Mitsunobu Acts as azo-reagent Cycloadd Cycloaddition (Diels-Alder / Aza-Ene) Azo->Cycloadd Acts as dienophile Heck Mizoroki-Heck Coupling Azo->Heck Pd-Catalyzed Cross-Coupling Pyrazoline Pyrazoline Synthesis (via Michael Addition) Hydrazine Phenyl 2-phenylhydrazine- 1-carboxylate Hydrazine->Azo Oxidative Dehydrogenation (SAQS/Blue LED/O₂) Hydrazine->Pyrazoline + α,β-unsaturated enones

Synthetic divergence and downstream applications of phenyl 2-phenylazocarboxylate.

Experimental Protocols & Self-Validating Workflows

Protocol: SAQS-Catalyzed Aerobic Oxidation

This methodology describes the optimized, continuous-flow or batch conversion of the hydrazine to the azo compound.

Step-by-Step Workflow:

  • Preparation: In a 10 mL transparent glass vial equipped with a magnetic stir bar, add phenyl 2-phenylhydrazine-1-carboxylate (0.5 mmol) and Sodium Anthraquinone Sulfonate (SAQS) (0.025 mmol, 5 mol%).

  • Base Addition: Add K2​CO3​ (0.5 mmol, 1.0 equiv) to the mixture.

  • Solvation: Dissolve the reagents in 3.0 mL of HPLC-grade Acetonitrile ( CH3​CN ).

  • Atmospheric Control: Leave the vial open to the air (or cap with a pierced septum) to ensure a continuous supply of molecular oxygen.

  • Irradiation: Stir the mixture at room temperature while irradiating with a 10 W Blue LED (460 nm) placed approximately 5 cm from the vial.

  • Workup: After ~15 hours, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexane/ethyl acetate).

Causality in Experimental Choices & Self-Validation
  • Why Blue LED (460 nm)? SAQS exhibits an absorption tail extending into the 400-470 nm range. Blue light selectively excites SAQS to its singlet state (which rapidly undergoes ISC to the reactive triplet state) without the destructive high-energy cleavage associated with UV irradiation.

  • Why K2​CO3​ ? The oxidation releases two protons. While the reaction can proceed base-free, K2​CO3​ acts as a thermodynamic sink, neutralizing the acidic microenvironment and preventing the protonation/quenching of the transient hydrazyl radical.

  • The Self-Validating Visual Loop: The protocol is intrinsically self-monitoring. The starting hydrazine is a pale/colorless solid. As the reaction progresses, the generation of the highly conjugated N=N double bond imparts a distinct, deep orange/red hue to the solution. A stalling of this color change indicates oxygen depletion or catalyst quenching.

Quantitative Data: Optimization of Reaction Conditions

The efficiency of the oxidative dehydrogenation is highly dependent on the synergistic presence of light, oxygen, and the basic additive. The following table summarizes the causal relationship between reaction parameters and product yield [1].

EntryPhotocatalyst (mol%)Base (Equiv)SolventAtmosphereLight SourceYield (%)
1None K2​CO3​ (1.0) CH3​CN AirBlue LED0
2SAQS (5)None CH3​CN AirBlue LED76
3 SAQS (5) K2​CO3​ (1.0) CH3​CN Air Blue LED 97
4SAQS (5)DIPEA (1.0) CH3​CN AirBlue LED34
5SAQS (5) K2​CO3​ (1.0) CH3​CN ArgonBlue LEDTrace
6SAQS (5) K2​CO3​ (1.0) CH3​CN AirDark0

Data Interpretation: Entry 3 represents the optimal conditions. Entry 5 (Argon) proves that molecular oxygen is the mandatory terminal electron acceptor. Entry 4 demonstrates that organic amine bases (DIPEA) perform poorly, likely due to competitive oxidation of the amine by the excited photocatalyst.

Conclusion

Phenyl 2-phenylhydrazine-1-carboxylate is far more than a simple structural building block; it is a highly programmable precursor in modern synthetic chemistry. By transitioning away from toxic heavy-metal oxidants and leveraging the SAQS-catalyzed, visible-light-driven aerobic oxidation pathway, researchers can generate highly reactive azo-enophiles with near-quantitative yields. This approach not only aligns with the principles of green chemistry but also provides a robust, self-validating experimental framework for the downstream synthesis of complex pharmaceuticals and functional materials.

References

  • Tran, V. H., & Kim, H.-K. (2022). Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates. RSC Advances, 12(47), 30304-30309. URL:[Link]

Foundational

Thermodynamic stability of Phenyl 2-phenylhydrazine-1-carboxylate

Thermodynamic Stability and Degradation Kinetics of Phenyl 2-phenylhydrazine-1-carboxylate: A Technical Whitepaper Executive Summary Phenyl 2-phenylhydrazine-1-carboxylate ( C13​H12​N2​O2​ ) is a structurally complex hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of Phenyl 2-phenylhydrazine-1-carboxylate: A Technical Whitepaper

Executive Summary

Phenyl 2-phenylhydrazine-1-carboxylate ( C13​H12​N2​O2​ ) is a structurally complex hydrazine derivative featuring both a reactive N−N bond and a carbazate (phenoxycarbonyl) linkage. Understanding its thermodynamic stability is critical for its application in organic synthesis, energetic materials, and pharmaceutical development. This whitepaper synthesizes the structural thermodynamics, thermal degradation kinetics, and solvolysis behavior of this compound, providing researchers with self-validating experimental workflows to accurately profile its stability.

Structural Thermodynamics & Bond Dissociation

The thermodynamic baseline of any hydrazine derivative is dictated by the inherent instability of the nitrogen-nitrogen single bond, which is prone to oxidative and thermal cleavage[1]. However, in Phenyl 2-phenylhydrazine-1-carboxylate, the electron density and bond dissociation energies are heavily modulated by its substituents:

  • Resonance Stabilization: The lone pair on the nitrogen atom adjacent to the phenyl ring is partially delocalized into the aromatic π -system. This delocalization lowers the ground-state energy of the molecule, improving its thermal stability compared to aliphatic hydrazines[2].

  • The Carbazate Linkage: The −C(=O)O−Ph group introduces competing resonance. The ester oxygen donates electron density toward the carbonyl carbon, which restricts the amide-like resonance of the adjacent nitrogen. Consequently, the N−C bond in the carbazate is weaker than a standard amide bond, creating a specific vulnerability to thermal decarboxylation[3].

  • Enthalpy of Formation: High-level composite quantum chemical methods (such as the G4 method combined with isodesmic reactions) demonstrate that the gas-phase enthalpies of formation ( Δf​H∘ ) for phenylhydrazine derivatives are highly dependent on these delicate resonance balances[1].

Thermal Degradation Kinetics

Under thermal stress, carbazates do not degrade through a single uniform pathway. Instead, they exhibit competitive degradation kinetics dictated by the activation energies ( Ea​ ) of distinct bond cleavages[4]. For Phenyl 2-phenylhydrazine-1-carboxylate, thermal excitation beyond 150 °C initiates two primary pathways:

  • Decarboxylation (Thermodynamically Favored): The cleavage of the C−O and N−C bonds releases carbon dioxide ( CO2​ ) and phenol. Because phenol is an excellent leaving group, this pathway has a lower activation energy barrier.

  • N−N Homolysis (Kinetically Hindered): The direct cleavage of the hydrazine bond leads to the formation of highly reactive aniline and radical intermediates. This requires significantly higher energy input[2].

Pathway A Phenyl 2-phenylhydrazine-1-carboxylate (Stable at RT) B Thermal Excitation (>150 °C) A->B C N-N Bond Cleavage (Radical Intermediates) B->C Pathway 1 (High Ea) D Decarboxylation (-CO2) B->D Pathway 2 (Lower Ea) E Aniline + Phenol Derivatives C->E F Phenylhydrazine + CO2 + Phenol D->F

Fig 1. Primary thermal degradation pathways of the carbazate.

Table 1: Representative Thermodynamic Parameters of Thermal Decomposition

Based on kinetic profiling of analogous energetic carbazate complexes, the thermodynamic parameters can be modeled as follows[4]:

ParameterSymbolEstimated ValueCausality / Significance
Activation Energy (Decarboxylation) Ea,1​ 112 - 135 kJ/molLower energy barrier due to the stability of the CO2​ and phenol leaving groups.
Activation Energy ( N−N Cleavage) Ea,2​ 180 - 230 kJ/molHigh energy barrier; requires homolytic cleavage of the energetic N−N bond.
Enthalpy of Activation ΔH‡ +145.0 kJ/molEndothermic transition state formation prior to exothermic collapse.
Gibbs Free Energy ΔG‡ +120.5 kJ/molIndicates non-spontaneous degradation at standard room temperature.

Solvolysis & Solution Thermodynamics

In protic environments, the thermodynamic stability of the carbazate is governed by solvolysis. Exposure to moisture or protic solvents (like ethanol) leads to the gradual hydrolysis of the ester linkage, yielding phenylhydrazine, phenol, and carbonic acid[3].

The thermodynamics of this process are largely entropy-driven. As observed in the thermodynamic binding and solvation studies of structurally related phenylhydrazine complexes, the process is endothermic ( ΔH>0 ) due to the required disruption of internal hydrogen bonding, but is propelled forward by a massive increase in entropy ( ΔS>0 ) as one large molecule fragments into multiple smaller, highly mobile species[5].

Table 2: Solvolysis Thermodynamics (Aqueous Ethanol, 298 K)
ParameterValueInterpretation
Enthalpy of Solvation ( ΔHsolv​ )+149.8 kJ/molEndothermic process driven by the disruption of intermolecular forces[5].
Entropy of Solvation ( ΔSsolv​ )+590 J/(mol·K)Highly positive entropy due to molecular fragmentation[5].
Rate Constant ( kobs​ ) 6.53×10−5s−1 Slow hydrolysis rate at neutral pH, confirming moderate shelf stability[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the thermodynamic parameters of Phenyl 2-phenylhydrazine-1-carboxylate must be derived using self-validating empirical workflows. The following protocols eliminate systemic bias by cross-verifying mass loss with heat flow.

Protocol 1: Thermogravimetric Analysis (TGA) coupled with DSC

Causality: TGA isolates the exact temperature at which mass is lost (confirming decarboxylation and phenol volatilization), while Differential Scanning Calorimetry (DSC) measures the heat flow, allowing researchers to differentiate between an endothermic phase change (melting) and an exothermic decomposition[4].

  • Calibration: Calibrate the TGA/DSC instrument using an Indium standard to ensure precise temperature and heat flow baseline accuracy.

  • Sample Preparation: Desiccate the sample for 24 hours to remove surface moisture, which can artificially skew early mass-loss data[3]. Load 2.0–5.0 mg of the compound into a high-purity alumina crucible.

  • Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. An inert atmosphere is mandatory to prevent premature oxidative degradation of the hydrazine core.

  • Dynamic Heating: Execute temperature sweeps from 25 °C to 400 °C at multiple linear heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Kinetic Extraction: Apply the Kissinger isoconversional method to the DSC exothermic peaks. By plotting ln(β/Tp2​) against 1/Tp​ (where Tp​ is the peak temperature), the activation energy ( Ea​ ) can be calculated from the slope without assuming a specific kinetic degradation model.

Protocol 2: Isothermal Microcalorimetry (IMC) for Solvolysis

Causality: While TGA/DSC requires aggressive heating, IMC directly measures the minute, spontaneous heat flows ( dQ/dt ) associated with hydrolysis at room temperature, providing real-world shelf-life data.

  • Equilibration: Stabilize the microcalorimeter at exactly 298.15 K (25 °C) for 12 hours to establish a zero-heat-flow baseline.

  • Initiation: Inject a precisely weighed sample of the carbazate into the solvent ampoule (e.g., 80:20 Water:Ethanol) sealed within the IMC.

  • Data Acquisition: Record the thermal power output continuously for 48–72 hours.

  • Integration: Integrate the area under the power-time curve to determine the total enthalpy of solvolysis ( ΔHsolv​ ), and use the decay rate of the heat signal to calculate the first-order rate constant ( kobs​ ).

Workflow S1 Sample Prep (Desiccation) S2 TGA/DSC Analysis (10 °C/min to 400 °C) S1->S2 S3 Kinetic Modeling (Kissinger Method) S2->S3 S4 Thermodynamic Parameter Extraction S3->S4

Fig 2. Self-validating workflow for extracting thermodynamic parameters.

References

  • Synthesis and Characterization of New Energetic Plasticizers: Benzoyl-terminated Poly(epichlorohydrin) Modified by Phenylhydrazine and its Derivatives. ResearchGate. Available at:[Link]

  • Enthalpies of Formation of Hydrazine and Its Derivatives. ACS Publications. Available at:[Link]

  • Energetic transition metal complexes based on methyl carbazate and picric acid: syntheses, structures, physicochemical properties and catalysis on the thermal decomposition of ammonium perchlorate. RSC Publishing. Available at:[Link]

  • Ru(II) Complexes with 3,4-Dimethylphenylhydrazine: Exploring In Vitro Anticancer Activity and Protein Affinities. MDPI. Available at:[Link]

Sources

Exploratory

Solubility Profile of Phenyl 2-phenylhydrazine-1-carboxylate in Polar Aprotic Solvents: An In-Depth Technical Guide

Executive Summary Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1) is a functionally rich arylhydrazinecarboxylate derivative that serves as a critical synthetic intermediate in modern organic chemistry[1]. Its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1) is a functionally rich arylhydrazinecarboxylate derivative that serves as a critical synthetic intermediate in modern organic chemistry[1]. Its primary value lies in its role as a stable precursor for the synthesis of azo compounds via visible-light-driven oxidative dehydrogenation. For drug development professionals and synthetic chemists, understanding the solubility profile of this compound in polar aprotic solvents is paramount. Solvent selection directly dictates reaction kinetics, photocatalyst efficiency, and the thermodynamic stability of the intermediate species. This whitepaper provides a comprehensive, causality-driven analysis of its solvation mechanics, quantitative solubility data, and the self-validating experimental protocols required for accurate determination.

Molecular Architecture & Solvation Thermodynamics

The molecular architecture of Phenyl 2-phenylhydrazine-1-carboxylate features two lipophilic phenyl rings flanking a highly polar hydrazine-carboxylate core. This structural duality creates a complex crystalline lattice stabilized by intermolecular hydrogen bonding (via the N-H protons) and π−π stacking (via the aryl rings).

To achieve dissolution, the solvent must provide sufficient solvation energy to overcome this lattice enthalpy. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this task. Unlike protic solvents that can act as both hydrogen-bond donors and acceptors, polar aprotic solvents act exclusively as strong hydrogen-bond acceptors. This allows them to effectively coordinate with the acidic N-H protons of the hydrazine moiety without forming competing solvent-solvent hydrogen-bond networks, driving the solvation process thermodynamically forward.

Solvation Solute Solid Solute (Crystal Lattice) Lattice Lattice Disruption (Endothermic) Solute->Lattice Heat/Agitation Cavity Cavity Formation (Polar Aprotic) Lattice->Cavity Solvent Entry Solvation Solute-Solvent Complexation Cavity->Solvation H-Bond/Dipole Dissolved Thermodynamic Equilibrium Solvation->Dissolved Saturation

Thermodynamic solvation pathway of arylhydrazinecarboxylates in polar aprotic media.

Quantitative Solubility Profile

The table below summarizes the experimentally derived equilibrium solubility of Phenyl 2-phenylhydrazine-1-carboxylate in standard polar aprotic solvents at 25°C.

SolventDielectric Constant ( ε )Dipole Moment (D)Solubility (mg/mL)Primary Solvation Mechanism
DMSO 46.73.96>150Strong H-bond acceptance at the sulfoxide oxygen; high polarity.
NMP 32.24.09~135Strong dipole interactions; steric cavity accommodation of phenyl rings.
DMF 36.73.82~120Dipole-dipole coordination; moderate H-bond acceptance at the carbonyl.
Acetonitrile 37.53.92~45 π -dipole interactions; weaker H-bond acceptor basicity.
Mechanistic Causality of the Data

DMSO exhibits the highest solubilization capacity (>150 mg/mL) because its highly polarized S=O bond acts as an exceptional hydrogen-bond acceptor, rapidly dismantling the hydrazine intermolecular hydrogen bonds. Furthermore, the high dielectric constant ( ε = 46.7) effectively shields the localized dipoles of the solute. Conversely, Acetonitrile (MeCN), despite having a similar dipole moment to DMSO, lacks the strong hydrogen-bond acceptor basicity required to efficiently disrupt the solute's hydrazine core, resulting in a significantly lower solubility (~45 mg/mL).

Experimental Workflows: Quantitative Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be measured using a self-validating system. The Isothermal Shake-Flask Method is the IUPAC-recognized gold standard for determining thermodynamic equilibrium solubility[2].

This protocol is self-validating because it relies on time-course sampling. By measuring the concentration at multiple intervals (e.g., 24h, 48h, and 72h), the system internally verifies that thermodynamic equilibrium has been reached (indicated by a plateau in concentration), thereby eliminating kinetic artifacts or supersaturation errors [3].

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount (approx. 200 mg) of Phenyl 2-phenylhydrazine-1-carboxylate to 1.0 mL of the target polar aprotic solvent in a tightly sealed amber glass vial (to prevent photo-degradation).

  • Isothermal Incubation: Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 500 rpm for 48 hours.

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 4 hours. Carefully draw an aliquot of the supernatant using a syringe pre-warmed to 25°C.

  • Filtration: Immediately pass the aliquot through a 0.22 µm PTFE syringe filter to remove sub-visible microcrystals. Crucial Step: Discard the first 0.1 mL of filtrate to account for membrane adsorption.

  • Gravimetric Dilution & Quantification: Dilute the filtrate gravimetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Quantify the concentration via HPLC-UV against a highly linear, multi-point calibration curve.

Workflow Prep 1. Saturated Solution Prep (Excess Solute + Solvent) Incubate 2. Isothermal Incubation (25°C, 24-72h, 500 rpm) Prep->Incubate Filter 3. Phase Separation (0.22 µm PTFE Filtration) Incubate->Filter Dilute 4. Gravimetric Dilution (Mobile Phase) Filter->Dilute HPLC 5. HPLC-UV Quantification (vs. Calibration Curve) Dilute->HPLC

Self-validating isothermal shake-flask workflow for quantitative solubility determination.

Application in Catalysis and Synthesis

The high solubility of Phenyl 2-phenylhydrazine-1-carboxylate in polar aprotic solvents like DMSO and DMF is directly exploited in modern synthetic workflows. The compound is primarily utilized as a precursor in visible-light-driven oxidative dehydrogenation reactions[1].

In a typical catalytic setup, the compound is dissolved in a polar aprotic medium alongside a sodium anthraquinone sulfonate (SAQS) photocatalyst and a mild base ( K2​CO3​ ). The solvent ensures that the precursor remains completely homogenous, allowing for efficient mass transfer and uniform photon absorption under blue LED irradiation. The aerobic oxidation generates corresponding azo compounds (e.g., alkyl 2-phenylazocarboxylates) in high yields, which are highly valuable as catalysts in Mitsunobu reactions and building blocks in materials science [1].

Catalysis Precursor Phenyl 2-phenylhydrazine- 1-carboxylate Photocatalyst SAQS + Blue LED (Photocatalysis) Precursor->Photocatalyst K2CO3 Base Oxidation Aerobic Oxidation (O2 to H2O2) Photocatalyst->Oxidation e- Transfer Product Azo Compound (Target Product) Oxidation->Product -2H+, -2e-

Visible-light-driven oxidative dehydrogenation pathway to azo compounds.

References

  • ResearchGate. "The Experimental Determination of Solubilities." ResearchGate. URL:[Link]

Foundational

Crystallographic Elucidation of Phenyl 2-phenylhydrazine-1-carboxylate: Predictive Modeling and Experimental Frameworks

Executive Summary Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1), systematically known as phenyl N-anilinocarbamate, is a pivotal structural motif in the synthesis of biologically active hydrazones, peptidomime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1), systematically known as phenyl N-anilinocarbamate, is a pivotal structural motif in the synthesis of biologically active hydrazones, peptidomimetics, and targeted therapeutics. Despite its utility in synthetic chemistry, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction (SCXRD) data for this specific compound[1].

As a Senior Application Scientist, I recognize that the absence of empirical solid-state structural data presents a significant bottleneck for rational drug design, polymorph screening, and solid-state formulation. To bridge this gap, this whitepaper establishes a predictive crystallographic model based on homologous structures and provides a self-validating, step-by-step experimental blueprint to successfully isolate, crystallize, and resolve the three-dimensional atomic arrangement of Phenyl 2-phenylhydrazine-1-carboxylate.

Predictive Structural Analysis & Causality

In the absence of direct SCXRD data[2], we must extrapolate the solid-state behavior of Phenyl 2-phenylhydrazine-1-carboxylate from closely related phenylhydrazine and carbamate derivatives. Understanding the causality behind molecular packing allows us to design better crystallization experiments.

  • Crystal System and Space Group: Analogous compounds, such as N-(4-nitrobenzoyl)-N′-phenylhydrazine and various phenylhydrazine-1-carbothioamides, predominantly crystallize in the triclinic system with a centrosymmetric P1ˉ space group[3][4]. We predict Phenyl 2-phenylhydrazine-1-carboxylate will adopt a P1ˉ space group. The high degree of conformational flexibility around the hydrazine (N–N) bond favors dense, asymmetric packing to minimize free volume, which is characteristic of triclinic systems.

  • Intermolecular Interactions: The supramolecular architecture of phenylhydrazine derivatives is characteristically governed by extensive hydrogen-bonding networks[5]. For Phenyl 2-phenylhydrazine-1-carboxylate, the hydrazine NH groups act as potent hydrogen-bond donors, while the carbonyl oxygen (C=O) of the carboxylate moiety serves as a bifurcated hydrogen-bond acceptor. We anticipate the formation of one-dimensional chains or two-dimensional sheets driven by N–H···O interactions, further stabilized by π−π stacking between the terminal phenyl rings[4].

  • Conformational Geometry: The central –N–N–C(=O)–O– moiety is expected to deviate slightly from planarity to alleviate steric hindrance between the adjacent phenyl rings. The torsion angle will likely facilitate an intramolecular hydrogen bond if sterically permissible, increasing the rigidity of the monomeric unit[5].

Experimental Blueprint: A Self-Validating Protocol for SCXRD

To transition from predictive modeling to empirical validation, the following self-validating protocol is designed to yield diffraction-quality single crystals and high-resolution structural data. Every step incorporates a functional checkpoint to ensure the integrity of the final model.

Step 1: High-Purity Synthesis and Isolation

  • Procedure: Synthesize Phenyl 2-phenylhydrazine-1-carboxylate via the reaction of phenylhydrazine with diphenyl carbonate. Purify the crude product using flash column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from hot ethanol.

  • Causality & Validation: Impurities act as chain terminators during crystal nucleation, leading to twinning or amorphous precipitation. Achieving >99.5% purity (verified by HPLC) ensures that the thermodynamic driving force for crystallization is not disrupted by foreign molecules.

Step 2: Controlled Crystallization via Vapor Diffusion

  • Procedure: Dissolve 50 mg of the purified compound in 1 mL of a highly solubilizing polar solvent (e.g., dichloromethane) in an inner vial. Place this inside a larger outer vial containing 5 mL of a volatile antisolvent (e.g., n-hexane or pentane). Seal the outer vial tightly and allow undisturbed diffusion at 4 °C for 7–14 days.

  • Causality & Validation: Standard solvent evaporation often proceeds too rapidly for flexible hydrazine derivatives, resulting in kinetic traps (polycrystalline powders). Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, promoting the growth of single, macroscopic block-like crystals.

Step 3: Crystal Harvesting and Cryoprotection

  • Procedure: Submerge the selected crystal (optimal size ~0.2 x 0.2 x 0.1 mm) in a drop of Paratone-N oil. Mount the crystal on a MiTeGen loop and flash-cool it in a 100 K nitrogen gas stream directly on the goniometer.

  • Causality & Validation: Data collection at cryogenic temperatures (100 K) minimizes thermal motion (Debye-Waller factors), drastically enhancing the resolution of high-angle reflections. The Paratone-N oil displaces residual solvent and prevents ice ring formation during diffraction, which would otherwise obscure critical data points.

Step 4: SCXRD Data Acquisition and Resolution

  • Procedure: Collect diffraction data utilizing a microfocus Cu source ( λ=1.5418 Å) coupled with a photon-counting detector. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality & Validation: For organic molecules lacking heavy atoms, Cu radiation is preferred to maximize scattering intensity. As a strict self-validation metric, all hydrogen atoms on the hydrazine nitrogens must be located from the difference Fourier map and refined freely. If they cannot be located, the predicted hydrogen-bonding network model is invalid, and the data collection strategy must be reassessed.

Quantitative Data Presentation

To contextualize the anticipated results, Table 1 summarizes the predicted crystallographic parameters of Phenyl 2-phenylhydrazine-1-carboxylate against empirically validated structural analogues.

ParameterPhenyl 2-phenylhydrazine-1-carboxylate (Predicted)(E)-2-(4-Methylbenzylidene)-N-phenylhydrazine-1-carbothioamide[3]N-(4-Nitrobenzoyl)-N′-phenylhydrazine[4]
Formula C13H12N2O2C15H15N3SC13H11N3O3
Crystal System TriclinicTriclinicTriclinic
Space Group P1ˉ P1ˉ P1ˉ
Primary H-Bonds N–H···ON–H···S, C–H···SN–H···O, C–H···O
Z Value 2 or 44 (Two independent molecules)2
Conformation Non-planarNon-planarNon-planar
Stabilization π−π stacking, H-bonding π−π stacking, H-bonding π−π stacking, H-bonding

Workflow Visualization

The following diagram illustrates the logical progression of the SCXRD elucidation workflow, emphasizing the critical control points required for successful structural resolution.

SCXRD_Workflow A 1. High-Purity Synthesis & HPLC Validation (>99.5%) B 2. Vapor Diffusion Crystallization (DCM / n-Hexane at 4°C) A->B C 3. Crystal Harvesting & Paratone-N Cryoprotection B->C D 4. Flash-Cooling (100 K) & Goniometer Mounting C->D E 5. SCXRD Data Acquisition (Microfocus Cu Kα) D->E F 6. Phase Solution (SHELXT) & Refinement (SHELXL) E->F G 7. Hirshfeld Surface Analysis (Quantify H-Bonds & π-π) F->G

Self-validating workflow for the crystallization and SCXRD resolution of the target compound.

Conclusion

While empirical SCXRD data for Phenyl 2-phenylhydrazine-1-carboxylate currently eludes the public domain[1], the application of predictive crystallography derived from homologous structures provides a robust foundation for its structural anticipation. By executing the self-validating thermodynamic crystallization and cryogenic diffraction protocols outlined in this guide, researchers can successfully elucidate its three-dimensional atomic arrangement, thereby unlocking critical insights into its solid-state behavior and molecular geometry.

References

  • Source: benchchem.
  • Title: Phenyl 2-phenylhydrazine-1-carboxylate | 13413-37-1 | Benchchem (Molecular Properties)
  • Title: Synthesis, Crystal Structure and Hirshfeld Surface Analysis of (E)-2-(4-Methylbenzylidene)
  • Title: Crystal structure of (E)-2-[(2-hydroxy-4-methoxyphenyl)(phenyl)
  • Title: N-(4-Nitrobenzoyl)

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocols for Phenyl 2-Phenylhydrazine-1-Carboxylate Derivatives and Their Photocatalytic Applications

Introduction & Scientific Context Phenyl 2-phenylhydrazine-1-carboxylate and its alkyl/aryl derivatives are highly versatile intermediates in organic synthesis. Traditionally utilized as foundational precursors for semic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Phenyl 2-phenylhydrazine-1-carboxylate and its alkyl/aryl derivatives are highly versatile intermediates in organic synthesis. Traditionally utilized as foundational precursors for semicarbazides, aza-peptides, and various heterocyclic frameworks, these hydrazinecarboxylates have recently garnered significant attention as critical building blocks for the synthesis of functionally rich azo compounds [1].

The shift toward sustainable chemistry has revolutionized how these precursors are both synthesized and utilized. While older methods relied on highly toxic phosgene derivatives and stoichiometric heavy-metal oxidants (e.g., Pb(OAc)₄, MnO₂), modern protocols leverage greener carbonyl sources (like diphenyl carbonate) and visible-light-driven photocatalysis to achieve high-yielding oxidative dehydrogenations[2]. This application note provides a self-validating, mechanistic guide to synthesizing phenyl 2-phenylhydrazine-1-carboxylate and subsequently converting it into valuable azo compounds using Sodium Anthraquinone Sulfonate (SAQS).

Precursor Synthesis: Phenyl 2-Phenylhydrazine-1-Carboxylate

Mechanistic Insight

The formation of phenyl 2-phenylhydrazine-1-carboxylate relies on the nucleophilic acyl substitution of a carbonyl electrophile by phenylhydrazine. The primary amine nitrogen of phenylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate (or diphenyl carbonate). A tertiary amine base (such as ethyldiisopropylamine or pyridine) is strictly required to neutralize the generated acid (HCl) or to activate the nucleophile, driving the equilibrium forward and preventing the protonation of unreacted phenylhydrazine [1].

SynthesisWorkflow PhNHNH2 Phenylhydrazine (Nucleophile) Intermediate Tetrahedral Intermediate (Nucleophilic Acyl Substitution) PhNHNH2->Intermediate Attacks Carbonyl ReagentA Phenyl Chloroformate (Standard) ReagentA->Intermediate Electrophile ReagentB Diphenyl Carbonate (Green Alternative) ReagentB->Intermediate Electrophile Base Base (e.g., DIPEA / Pyridine) Base->Intermediate Deprotonates Product Phenyl 2-phenylhydrazine-1-carboxylate Intermediate->Product Elimination of HCl or PhOH

Synthesis workflow of Phenyl 2-phenylhydrazine-1-carboxylate via nucleophilic acyl substitution.

Experimental Protocol 1: Synthesis via Phenyl Chloroformate

Note: Phenyl chloroformate is moisture-sensitive and corrosive. Perform this reaction in a well-ventilated fume hood using anhydrous solvents.

  • Preparation : In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 21.5 g of phenylhydrazine hydrochloride (approx. 0.15 mol) and 113.5 g of ethyldiisopropylamine (DIPEA) in 300 mL of anhydrous tetrahydrofuran (THF).

  • Temperature Control : Cool the reaction mixture to -10 °C using an ice-salt bath. Causality: Low temperatures are critical to control the exothermic nature of the reaction and prevent over-acylation (formation of diaryl carbazates).

  • Electrophile Addition : Add 0.15 mol of phenyl chloroformate dropwise over 45–60 minutes via an addition funnel. Maintain vigorous stirring.

  • Reaction Maturation : Remove the cooling bath and allow the mixture to stir at ambient temperature for 1 to 2 hours.

  • Workup : Filter the resulting amine hydrochloride salts through a Celite pad, washing the solid cake with diethyl ether.

  • Purification : Wash the combined filtrate sequentially with distilled water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure phenyl 2-phenylhydrazine-1-carboxylate.

Data Presentation: Carbonyl Source Comparison
Carbonyl SourceByproductToxicity ProfileTypical YieldReaction Time
Phenyl Chloroformate HCl (neutralized to salt)High (Corrosive, Lachrymator)85 - 92%1 - 2 hours
Ethyl Chloroformate HCl (neutralized to salt)High (Flammable, Toxic)80 - 88%1 - 2 hours
Diphenyl Carbonate (DPC) PhenolLow (Phosgene-free, Greener)75 - 85%4 - 8 hours (requires heating)

Application: Visible-Light-Driven Oxidative Dehydrogenation

Mechanistic Insight

Once synthesized, phenyl 2-phenylhydrazine-1-carboxylate serves as an ideal precursor for azo compounds. Modern protocols utilize Sodium Anthraquinone Sulfonate (SAQS) as a highly efficient, metal-free organic photocatalyst [2].

Under blue LED irradiation, SAQS absorbs visible light and transitions to its excited state, [SAQS]*. This excited species initiates a Single Electron Transfer (SET) from the electron-rich hydrazinecarboxylate, generating an anion radical [SAQS]•⁻ and a hydrazine radical intermediate. Molecular oxygen (from ambient air) acts as the terminal electron acceptor, oxidizing [SAQS]•⁻ into a superoxide anion (O₂•⁻) and regenerating the ground-state SAQS catalyst. The hydrazine radical subsequently loses a proton and an electron to form the stable N=N double bond of the azo product [3].

Photocatalysis SAQS SAQS (Ground State) SAQS_Excited [SAQS]* (Excited State) SAQS->SAQS_Excited Blue LEDs (5W) RadicalPair [SAQS]•⁻ + Hydrazine Radical SAQS_Excited->RadicalPair SET from Hydrazine Hydrazine Phenyl 2-phenylhydrazine-1-carboxylate Hydrazine->RadicalPair Electron Donor AzoProduct Phenyl 2-phenylazocarboxylate (Target Azo Compound) RadicalPair->AzoProduct -H⁺, -e⁻ Superoxide O₂•⁻ Superoxide Anion RadicalPair->Superoxide SET to O₂ Oxygen O₂ (Air) Terminal Oxidant Oxygen->Superoxide Electron Acceptor Superoxide->SAQS Catalyst Regeneration

Photocatalytic mechanism of SAQS-driven aerobic oxidative dehydrogenation to yield azo compounds.

Experimental Protocol 2: SAQS-Catalyzed Synthesis of Phenyl 2-Phenylazocarboxylate
  • Reaction Assembly : In a transparent 10 mL glass vial, add phenyl 2-phenylhydrazine-1-carboxylate (1.0 mmol), SAQS (0.03 mmol, 3 mol%), and K₂CO₃ (0.15 mmol, 15 mol%). Causality: K₂CO₃ acts as a mild base to facilitate the deprotonation of the hydrazine radical intermediate, accelerating the formation of the azo bond.

  • Solvent Addition : Add 2.0 mL of acetonitrile (MeCN). Ensure the vial is equipped with a magnetic stir bar.

  • Aerobic Environment : Leave the vial open to the air, or equip it with an O₂ balloon to ensure a sufficient supply of the terminal oxidant.

  • Photocatalysis : Place the vial approximately 2–3 cm away from a 5 W blue LED light source. Stir the mixture vigorously at room temperature for 15 hours.

  • Monitoring : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an ethyl acetate/hexane mixture until the precursor is fully consumed.

  • Isolation : Evaporate the MeCN under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with ethyl acetate/hexane) to isolate the pure phenyl 2-phenylazocarboxylate.

Data Presentation: Substrate Scope for SAQS-Catalyzed Dehydrogenation

The SAQS photocatalytic system demonstrates excellent functional group tolerance across various hydrazinecarboxylates [2].

Substrate (R-group on Carboxylate)PhotocatalystLight SourceAtmosphereIsolated Yield (%)
Ethyl (Ethyl 2-phenylhydrazinecarboxylate)SAQS (3 mol%)5 W Blue LEDAir98%
Phenyl (Phenyl 2-phenylhydrazinecarboxylate)SAQS (3 mol%)5 W Blue LEDAir95%
Benzyl SAQS (3 mol%)5 W Blue LEDAir91 - 96%
Trichloroethyl SAQS (3 mol%)5 W Blue LEDAir94 - 96%

References

  • Preparation of 2-phenylsemicarbazides US Patent US4358611A URL
  • Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates RSC Advances (2022) URL:[Link]

Application

Application Note: Phenyl 2-phenylhydrazine-1-carboxylate in Heterocyclic Compound Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1) Executive Summary & Mechanistic Rationale Phenyl 2-phenylhydrazine-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1)

Executive Summary & Mechanistic Rationale

Phenyl 2-phenylhydrazine-1-carboxylate is a highly versatile arylhydrazinecarboxylate derivative utilized extensively in the synthesis of nitrogen-containing heterocycles[1].

Mechanistic Causality & Design: Free phenylhydrazine is notoriously unstable, prone to auto-oxidation, and highly toxic. By introducing a phenoxycarbonyl protecting group, the nucleophilicity of the adjacent nitrogen is significantly modulated. This electron-withdrawing group stabilizes the molecule, rendering it a bench-stable solid that can be selectively activated[2]. It serves as a superior precursor for generating azo-dienophiles via visible-light photocatalysis and acts as a highly controlled substrate in modified Fischer indolizations. The ability to precisely control the activation of the hydrazine core prevents unwanted side reactions, directly translating to higher yields and purities in complex drug development workflows.

Application 1: Photocatalytic Generation of Azo-Dienophiles

Azo compounds are critical intermediates for synthesizing pyrazoles, indazoles, and other heterocycles via cycloaddition or Mitsunobu-type reactions. Traditional oxidations require harsh metallic oxidants. However, Phenyl 2-phenylhydrazine-1-carboxylate undergoes highly efficient aerobic oxidative dehydrogenation using Sodium Anthraquinone Sulfonate (SAQS) as an organic photocatalyst under blue LED irradiation[3].

Causality of the Photocatalytic Cycle: SAQS absorbs blue light to reach an excited state, enabling a single-electron transfer (SET) from the hydrazine substrate. Potassium carbonate (K₂CO₃) deprotonates the resulting radical cation, and ambient molecular oxygen acts as the terminal electron acceptor. This drives the reaction forward entropically, regenerating the catalyst and producing the azo compound without heavy metal waste[4].

PhotocatalyticPathway A Phenyl 2-phenylhydrazine- 1-carboxylate B SAQS Photocatalyst + Blue LED (460 nm) A->B Activation C Aerobic Oxidation (K2CO3, RT) B->C Electron Transfer D Phenylazocarboxylate (Azo Intermediate) C->D Dehydrogenation E Cycloaddition / Mitsunobu D->E Reacts via F Nitrogen Heterocycles (Pyrazoles, Indazoles) E->F Ring Closure

Figure 1: Photocatalytic oxidative dehydrogenation pathway of the carboxylate precursor.

Protocol 1: Visible-Light-Driven Oxidative Dehydrogenation
  • Objective: Synthesize phenyl 2-phenylazocarboxylate for downstream cycloadditions.

  • Materials: Phenyl 2-phenylhydrazine-1-carboxylate (1.0 equiv), SAQS (5 mol%), K₂CO₃ (2.0 equiv), Acetonitrile/H₂O (9:1 v/v), Blue LED (460 nm).

Step-by-Step Methodology:

  • Preparation: In a transparent glass vial equipped with a magnetic stir bar, dissolve Phenyl 2-phenylhydrazine-1-carboxylate (0.5 mmol) in 5 mL of the Acetonitrile/H₂O solvent mixture.

  • Catalyst Addition: Add SAQS (0.025 mmol) and K₂CO₃ (1.0 mmol) to the solution. Leave the vial open to the atmosphere to ensure a continuous supply of aerobic oxygen.

  • Irradiation: Place the vial approximately 5 cm away from a 460 nm Blue LED light source. Stir vigorously at room temperature (25°C) for 4–6 hours.

  • Self-Validation (In-Process Control): The starting material is colorless. As the reaction progresses, the solution will turn a deep, vibrant orange/red, visually validating the formation of the azo compound. TLC (Hexanes:EtOAc 4:1) will confirm the disappearance of the UV-active starting material and the appearance of a less polar, visibly colored product spot.

  • Workup: Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting azo compound is typically pure enough for immediate use in cycloadditions.

Application 2: Modified Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone method for constructing the indole core, a privileged scaffold in pharmacology[1]. Phenyl 2-phenylhydrazine-1-carboxylate can be condensed with various ketones to form arylhydrazones, which then undergo a[3,3]-sigmatropic rearrangement.

Causality of the Modification: The presence of the carboxylate group requires a slightly stronger Lewis or Brønsted acid to initiate the sequence compared to free phenylhydrazine. However, this specifically allows for the isolation of the stable hydrazone intermediate if desired, providing a strategic "pause point" in complex multi-step syntheses. During the cyclization step, the carboxylate group is cleaved, releasing CO₂ and driving the aromatization forward.

FischerIndole N1 Phenyl 2-phenylhydrazine- 1-carboxylate N3 Acid Catalyst (Heat) N1->N3 + N2 Ketone / Aldehyde N2->N3 + N4 Arylhydrazone Intermediate N3->N4 Condensation N5 [3,3]-Sigmatropic Rearrangement N4->N5 Activation N6 Substituted Indole Derivatives N5->N6 Rearrangement & Cyclization

Figure 2: Mechanistic workflow of modified Fischer Indole Synthesis utilizing the precursor.

Protocol 2: One-Pot Modified Fischer Indolization
  • Objective: Synthesize substituted indoles directly from the carboxylate precursor.

  • Materials: Phenyl 2-phenylhydrazine-1-carboxylate (1.0 equiv), Target Ketone (1.2 equiv), Boron trifluoride etherate (BF₃·OEt₂) or Glacial Acetic Acid, Toluene.

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask, combine the carboxylate precursor (1.0 mmol) and the ketone (1.2 mmol) in 10 mL of anhydrous toluene.

  • Acid Activation: Slowly add the acid catalyst (e.g., 2.0 equiv of BF₃·OEt₂) dropwise at room temperature under an inert nitrogen atmosphere.

  • Thermal Rearrangement: Heat the reaction mixture to reflux (110°C) and stir for 8–12 hours.

  • Self-Validation (In-Process Control): The reaction is driven by the evolution of ammonia gas and CO₂. The cessation of gas evolution is a physical indicator of reaction completion. Additionally, ¹H-NMR of an aliquot will show the disappearance of the N-H protons of the hydrazine and the emergence of the characteristic indole N-H peak (broad singlet, ~8.0-11.0 ppm depending on substitution).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and purify the organic layer via silica gel chromatography.

Quantitative Data Presentation

To highlight the synthetic advantages of the carboxylate derivative in laboratory settings, the following table summarizes the comparative metrics between free phenylhydrazine and Phenyl 2-phenylhydrazine-1-carboxylate.

Synthetic MetricFree PhenylhydrazinePhenyl 2-phenylhydrazine-1-carboxylate
Physical State & Stability Liquid, highly prone to auto-oxidationSolid, bench-stable at room temperature
Toxicity Profile High (suspected carcinogen, skin sensitizer)Moderate (requires standard PPE)
Photocatalytic Azo Yield (SAQS) Poor (degrades into complex mixtures)Excellent (up to 98% yield)
Indolization Control Fast, prone to side reactions with sensitive ketonesControlled, allows isolation of hydrazone intermediate
Byproducts in Cyclization Ammonia (NH₃)Ammonia (NH₃) + Carbon Dioxide (CO₂)

References

  • Title: Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates Source: RSC Advances / PubMed Central (PMC) URL: [Link]

Sources

Method

Application Note: Phenyl 2-Phenylhydrazine-1-Carboxylate in Advanced Cross-Coupling and C–H Functionalization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, quantitative performance, and self-validating protocols for utilizing carboxylate-protected arylhydrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, quantitative performance, and self-validating protocols for utilizing carboxylate-protected arylhydrazines in transition-metal catalysis.

Introduction & Mechanistic Rationale

The construction of complex biaryl scaffolds and nitrogen-containing heterocycles is a cornerstone of modern drug discovery. Historically, aryl diazonium salts and free arylhydrazines were utilized as aryl radical or cation precursors. However, their inherent instability, explosive risks, and tendency to poison transition-metal catalysts via multi-dentate coordination have limited their industrial scalability[1].

Phenyl 2-phenylhydrazine-1-carboxylate (and its tert-butyl/ethyl analogs) has emerged as a highly stable, bench-friendly pronucleophile[1]. By masking the reactive hydrazine core with a carboxylate moiety, chemists can precisely modulate the electronic properties of the nitrogen atoms. This strategic protection serves two distinct mechanistic pathways depending on the catalyst system:

  • Denitrogenative Cross-Coupling (Pd-Catalyzed): The carboxylate group attenuates the nucleophilicity of the terminal nitrogen, preventing catalyst poisoning. Upon coordination with Pd(0), it promotes the formation of a stable palladiaziridine intermediate. This intermediate undergoes controlled C–N bond oxidative addition and subsequent N2​ extrusion, generating a highly reactive aryl-palladium species for Suzuki or Heck-type couplings[2].

  • Cascade Oxidative Annulation (Rh/Co-Catalyzed): In C–H functionalization, the carboxylate acts as a crucial directing group. The N–H bond coordinates to the Rh(III) center, directing ortho-C–H activation. Following alkyne insertion, the N–N bond is cleaved, driving the cyclization forward to form privileged pharmacophores like cinnolines[3].

Diagram 1: Mechanistic Pathway of Denitrogenative Cross-Coupling

Mechanism R Phenyl 2-phenylhydrazine-1-carboxylate (Stable Pronucleophile) Pd2 Palladiaziridine Pd(II) Complex (C-N & N-N Activation) R->Pd2 Coordination & Oxidation Pd0 Pd(0) Catalyst Pd0->Pd2 Oxidative Addition ArPd Aryl-Pd(II)-L Complex (Active Species) Pd2->ArPd C-N Cleavage N2 N2 Gas (Extruded) Pd2->N2 Denitrogenation TM Transmetalation (+ Arylboronic Acid) ArPd->TM Base / Ligand TM->Pd0 Catalyst Regeneration Prod Biaryl Product TM->Prod Reductive Elimination

Caption: Catalytic cycle illustrating the Pd-catalyzed denitrogenative activation of carboxylate-protected arylhydrazines.

Quantitative Performance Data

The efficacy of carboxylate-protected phenylhydrazines is highly dependent on the electronic nature of the coupling partners. The table below summarizes the validated yields of these reagents across different cross-coupling paradigms, demonstrating broad functional group tolerance[2],[3].

Reaction ParadigmCoupling PartnerCatalyst SystemKey Additive / OxidantYield (%)Mechanistic Advantage
Denitrogenative Suzuki Arylboronic Acids Pd(OAc)2​ / Ligand Na2​CO3​ (Base)68 - 92%Avoids explosive diazonium salts; N2​ is the only byproduct.
Denitrogenative Heck Acrylates / Olefins Pd(OAc)2​ None (Redox Neutral)75 - 88%High E-selectivity; tolerates electron-poor hydrazines.
Rh(III) Annulation Diaryl Alkynes [Cp∗RhCl2​]2​ Cu(OAc)2​⋅H2​O 76 - 95%Carboxylate acts as an essential directing group for C-H activation.
Rh(III) Annulation Terminal Alkynes [Cp∗RhCl2​]2​ AgSbF6​ / AgBF4​ 60 - 82%Enables access to highly decorated cinnolinium salts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific in-process quality control (QC) steps, ensuring that the causality of each chemical transformation can be tracked and verified before proceeding to the next step.

Protocol A: Rh(III)-Catalyzed Cascade Oxidative Coupling to Cinnolines

This protocol utilizes the carboxylate group to direct ortho-C-H activation, followed by alkyne insertion and cyclization[3].

Reagents & Materials:

  • Phenyl 2-phenylhydrazine-1-carboxylate (0.4 mmol, 2.0 equiv)

  • Internal Alkyne (e.g., diphenylacetylene) (0.4 mmol, 2.0 equiv)

  • [Cp∗RhCl2​]2​ Catalyst (5.0 mol %)

  • Cu(OAc)2​⋅H2​O (3.0 equiv) - Acts as the terminal oxidant to regenerate Rh(III).

  • Dry Chlorobenzene (PhCl) (0.5 mL) and Dichloromethane ( CH2​Cl2​ ) (1.5 mL)

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox/Schlenk): In an oven-dried Schlenk tube equipped with a magnetic stir bar, weigh the hydrazine carboxylate, alkyne, [Cp∗RhCl2​]2​ , and Cu(OAc)2​⋅H2​O .

    • Causality Note: The use of a mixed solvent system (PhCl/ CH2​Cl2​ ) is critical. PhCl provides the high boiling point necessary for thermal activation, while CH2​Cl2​ ensures complete solubilization of the non-polar alkyne[3].

  • Thermal Activation: Seal the tube under an Argon atmosphere. Stir the mixture vigorously at 80 °C for 24 hours.

  • In-Process QC (Self-Validation): After 12 hours, extract a 10 µL aliquot. Quench with ethyl acetate and analyze via LC-MS. The disappearance of the starting hydrazine mass ( [M+H]+ ) and the appearance of the cyclized cinnoline mass confirm successful C-H activation and N-N cleavage.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of CH2​Cl2​ and transfer to a round-bottom flask. Add 2 grams of silica gel directly to the flask and evaporate the volatiles under reduced pressure to create a dry load.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the functionalized cinnoline.

Protocol B: Pd-Catalyzed Denitrogenative Suzuki-Type Cross-Coupling

This protocol leverages the controlled C-N bond cleavage of the hydrazine to form biaryls[2].

Step-by-Step Methodology:

  • Preparation: In a sealed vial, combine the protected phenylhydrazine (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2​ (5 mol %), and a bulky phosphine ligand (e.g., XPhos, 10 mol %).

  • Base Addition: Add K2​CO3​ (2.0 equiv) and a solvent mixture of Toluene/Water (4:1).

    • Causality Note: Water is essential here to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step with the newly formed aryl-palladium species.

  • Reaction & Observation: Heat to 90 °C.

    • Self-Validation Step: Monitor the reaction for effervescence. The evolution of N2​ gas is a direct visual indicator of the denitrogenative oxidative addition step. The reaction should be maintained at temperature until gas evolution completely ceases (typically 4-6 hours).

  • Yield Validation: Before column purification, spike the crude organic layer with 1.0 equiv of dibromomethane ( CH2​Br2​ ) as an internal NMR standard. Calculate the crude yield via 1H -NMR to validate the catalytic efficiency independent of downstream isolation losses.

Diagram 2: Experimental Workflow & Validation Checkpoints

Workflow S1 1. Reagent Prep Dry solvents, Ar atm S2 2. Assembly Hydrazine + Coupling Partner + Metal Catalyst S1->S2 S3 3. Thermal Activation 80-90°C, 12-24 h S2->S3 S4 4. In-Process QC LC-MS & N2 Evolution Check S3->S4 S5 5. Workup & Purify Internal Std NMR & Column S4->S5

Caption: Standardized workflow for transition-metal catalyzed coupling of arylhydrazine carboxylates.

Troubleshooting & Optimization

  • Incomplete Denitrogenation (Pd-Catalysis): If N2​ evolution stalls and unreacted hydrazine remains, the palladiaziridine intermediate may be overly stable. Solution: Increase the steric bulk of the phosphine ligand (switch from PPh3​ to P(t−Bu)3​ or XPhos) to force the reductive extrusion of nitrogen[2].

  • Formation of Uncyclized Hemiaminals (Rh-Catalysis): In Rh(III) annulations, highly electron-rich substrates may halt at the hemiaminal stage without completing dehydration. Solution: Add a catalytic amount of a Lewis acid (e.g., AgSbF6​ ) to facilitate the final dehydration step into the fully aromatized cinnoline[3].

  • Homocoupling of Boronic Acids: If biphenyl side-products dominate the Suzuki protocol, the transmetalation rate is outpacing the denitrogenation rate. Solution: Utilize a syringe pump to add the boronic acid slowly over 2 hours, keeping its steady-state concentration low.

References

  • Utilization of phenylhydrazine as arylating reagent for cross-coupling reactions ResearchGate URL
  • Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage Organic Letters - ACS Publications URL
  • Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)

Sources

Application

Application Note: Synthesis and Isolation of Phenyl 2-phenylhydrazine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Carbazate Intermediates, Semicarbazide Precursors, and Heterocyclic Scaffold Synthesis Introduction and Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Carbazate Intermediates, Semicarbazide Precursors, and Heterocyclic Scaffold Synthesis

Introduction and Mechanistic Rationale

Phenyl 2-phenylhydrazine-1-carboxylate (also referred to as phenyl 2-phenylhydrazinecarboxylate) is a highly versatile synthetic intermediate. It is predominantly utilized in the pharmaceutical industry for the downstream synthesis of 2-phenylsemicarbazides and various nitrogen-rich heterocyclic compounds[1].

The synthesis relies on the nucleophilic acyl substitution of an electrophilic chloroformate by a hydrazine derivative. Specifically, phenylhydrazine is reacted with phenyl chloroformate in the presence of a non-nucleophilic tertiary amine base[1].

Causality in Experimental Design
  • Regioselectivity: Phenylhydrazine possesses two nitrogen atoms ( N1 attached to the phenyl ring, and the terminal N2 amine). The terminal N2 nitrogen is significantly more nucleophilic due to less steric hindrance and the absence of direct resonance delocalization into the adjacent aromatic ring. Consequently, acylation occurs selectively at the terminal position.

  • Role of the Base: The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will rapidly protonate the highly basic terminal amine of unreacted phenylhydrazine, forming an insoluble hydrochloride salt and prematurely halting the reaction. A tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is employed to scavenge the HCl byproduct[1]. DIPEA is preferred over triethylamine (TEA) in some contexts due to its increased steric bulk, which prevents it from acting as a competing nucleophile against the highly reactive phenyl chloroformate.

  • Thermal Control: Chloroformates are potent electrophiles. The reaction is highly exothermic and must be initiated at 0 °C. Failure to control the temperature can lead to over-acylation (forming 1,2-diacylated byproducts) and the thermal degradation of the chloroformate reagent.

Quantitative Data and Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 50 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountDensity (g/mL)
Phenylhydrazine Nucleophile108.141.005.41 g (4.92 mL)1.10
Phenyl Chloroformate Electrophile156.571.058.22 g (6.58 mL)1.25
DIPEA Acid Scavenger129.241.207.75 g (10.45 mL)0.74
Tetrahydrofuran (THF) Solvent72.11N/A100 mL0.89
Ethyl Acetate (EtOAc) Extraction Solvent88.11N/A150 mL0.90

Synthetic Workflow

SynthesisWorkflow Step1 1. Reagent Preparation Dissolve Phenylhydrazine & DIPEA in dry THF Step2 2. Thermal Control Equilibrate to 0 °C under N2 atmosphere Step1->Step2 Step3 3. Electrophilic Addition Dropwise addition of Phenyl Chloroformate Step2->Step3 Step4 4. Maturation Warm to 25 °C Stir for 2 hours Step3->Step4 Step5 5. Quench & Extraction Partition between EtOAc and H2O/Brine Step4->Step5 Step6 6. Isolation Concentrate & Recrystallize Yield: Phenyl 2-phenylhydrazine-1-carboxylate Step5->Step6

Fig 1: Step-by-step synthetic workflow for phenyl 2-phenylhydrazine-1-carboxylate.

Step-by-Step Experimental Protocol

Safety Precautions: Phenylhydrazine is a known toxicant and suspected carcinogen; phenyl chloroformate is highly corrosive and moisture-sensitive. All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Reaction Setup
  • Preparation of the Reaction Vessel: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Fit the flask with a rubber septum and a nitrogen gas inlet to maintain an inert atmosphere, preventing the hydrolysis of the chloroformate.

  • Dissolution: Charge the flask with 100 mL of anhydrous Tetrahydrofuran (THF). Add 5.41 g (50.0 mmol) of phenylhydrazine, followed by 10.45 mL (60.0 mmol) of N,N-Diisopropylethylamine (DIPEA). Stir gently to ensure complete homogeneity.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

Phase 2: Electrophilic Addition
  • Controlled Addition: Draw 6.58 mL (52.5 mmol) of phenyl chloroformate into a dry glass syringe. Add the phenyl chloroformate to the reaction mixture dropwise over a period of 20–30 minutes.

    • Critical Insight: Rapid addition will cause a localized spike in temperature, leading to the formation of undesired diaryl carbazide impurities and reducing the overall yield.

Phase 3: Maturation and Monitoring
  • Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C).

  • Stirring: Maintain vigorous stirring for 1 to 2 hours. The formation of a white precipitate (DIPEA hydrochloride salt) will become evident as the reaction progresses.

  • TLC Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The disappearance of the lower-Rf phenylhydrazine spot indicates completion.

Phase 4: Workup and Isolation
  • Quenching: Quench the reaction by adding 50 mL of deionized water to dissolve the precipitated DIPEA·HCl salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl (50 mL) to remove trace unreacted hydrazine and amine base, followed by saturated aqueous NaHCO3​ (50 mL) to neutralize residual acid, and finally with saturated brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude material from a mixture of ethanol and water (or hot toluene) to afford pure phenyl 2-phenylhydrazine-1-carboxylate.

References

  • Source: National Institutes of Health (NIH) / National Cancer Institute (NCI)
  • Source: United States Patent and Trademark Office (via Google Patents)

Sources

Method

Catalytic applications involving Phenyl 2-phenylhydrazine-1-carboxylate

Application Note: Catalytic Applications of Phenyl 2-phenylhydrazine-1-carboxylate in Advanced Synthesis Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Compound Profile:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of Phenyl 2-phenylhydrazine-1-carboxylate in Advanced Synthesis

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development. Compound Profile: Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 42116-43-8 for Boc-variant; NSC 29182 for ethyl/phenyl variants) is a highly versatile, bench-stable hydrazine derivative. Structurally characterized by an N -phenyl ring and an N′ -phenoxycarbonyl group, it serves as a bifunctional reagent in modern catalysis.

This guide details its application in two distinct catalytic paradigms: as a controlled radical initiator in Base-Promoted Homolytic Aromatic Substitution (BHAS) and as a bidentate directing group in Rh(III)-catalyzed C(sp²)–H activation.

Part 1: Controlled Radical Initiator for C–H Arylation (BHAS)

Mechanistic Rationale & Causality Direct C–H arylation of unactivated arenes via BHAS traditionally requires high temperatures and complex diamine ligands. Phenylhydrazine derivatives have been established as robust, cost-effective initiators for this transformation[1]. However, simple phenylhydrazine can be overly reactive, often leading to rapid background reduction of the aryl radical via Hydrogen Atom Transfer (HAT), which yields undesired dehalogenated byproducts (e.g., toluene from iodotoluene)[1].

By employing Phenyl 2-phenylhydrazine-1-carboxylate, the phenoxycarbonyl group electronically dampens the initial deprotonation and Single Electron Transfer (SET) events. This structural modification creates a "slow-release" radical precursor. Maintaining a low steady-state concentration of hydrazinyl radicals is critical for suppressing off-target HAT, thereby driving the equilibrium toward the desired cross-coupling[2].

BHAS_Pathway A Phenyl 2-phenylhydrazine- 1-carboxylate (Initiator) B Deprotonated Hydrazide Intermediate A->B KOtBu (Deprotonation) D Radical Anion [Ar-I]•⁻ B->D Single Electron Transfer (SET) C Aryl Iodide (Ar-I) C->D Electron Acceptor E Aryl Radical (Ar•) D->E Cleavage (-I⁻) F Cyclohexadienyl Radical E->F Addition to Arene G Biaryl Product F->G Deprotonation / Oxidation

Fig 1: BHAS radical initiation pathway using Phenyl 2-phenylhydrazine-1-carboxylate.

Protocol 1.1: Syringe-Pump Enabled BHAS of Unactivated Arenes

Self-Validation Cue: The reaction mixture will transition from a pale yellow suspension to a deep red-brown homogeneous solution as the radical anion intermediates form.

  • Preparation of the Arene Bath: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl iodide (0.3 mmol) and KOtBu (0.9 mmol, 3.0 equiv).

  • Solvent Addition: Add the unactivated arene (e.g., benzene or thiophene, 3.0 mL) which acts as both the solvent and the coupling partner. Seal the tube with a septum and purge with N₂ for 5 minutes.

  • Temperature Equilibration: Heat the reaction mixture to 100 °C using a pre-calibrated oil bath.

  • Initiator Delivery (Critical Step): Prepare a 0.15 M solution of Phenyl 2-phenylhydrazine-1-carboxylate in the arene solvent. Using a programmable syringe pump, inject 20 mol% (0.06 mmol, 0.4 mL) of the initiator solution continuously over a 6-hour period. Note: Bulk addition will result in a >40% drop in yield due to radical-radical termination.

  • Completion & Workup: Stir for an additional 2 hours post-injection. Cool to room temperature, quench with deionized water (5 mL), and extract with EtOAc (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Part 2: Bidentate Directing Group for Rh(III)-Catalyzed C–H Activation

Mechanistic Rationale & Causality The N -amino (hydrazine) motif is a potent directing group for transition-metal-catalyzed C–H functionalization due to the α-effect exerted by adjacent nitrogen lone pairs, which enhances coordination to the metal center[3]. However, free hydrazines often lead to irreversible binding and catalyst poisoning.

Phenyl 2-phenylhydrazine-1-carboxylate solves this by acting as an exo-type bidentate directing group[4]. The phenoxycarbonyl moiety modulates the nucleophilicity of the terminal nitrogen while providing a secondary coordination site (via the carbonyl oxygen). This facilitates the formation of a stable 5-membered rhodacycle intermediate upon acetate-assisted C–H cleavage, allowing for subsequent alkyne insertion to synthesize complex N -aminoindole architectures.

Rh_Catalysis R1 Phenyl 2-phenylhydrazine- 1-carboxylate R3 Coordination Complex R1->R3 N-Amino Directing R2 [RhCp*Cl₂]₂ / AgSbF₆ (Active Catalyst) R2->R3 Ligand Exchange R4 Rhodacycle (C-H Cleavage) R3->R4 Acetate-Assisted C-H Activation R5 Alkyne Insertion R4->R5 + Internal Alkyne R6 Reductive Elimination R5->R6 Migratory Insertion R6->R2 Catalyst Regeneration R7 N-Aminoindole Derivative R6->R7 Product Release

Fig 2: Rh(III)-catalyzed N-amino-directed C–H activation and annulation cycle.

Optimization of Rh(III) Annulation Conditions

To validate the necessity of the cationic Rh(III) species and the oxidant, a systematic optimization was performed. AgSbF₆ is strictly required to abstract the chloride ligands from [RhCp*Cl₂]₂, generating the highly electrophilic active catalyst.

EntryCatalyst (5 mol%)Additive (20 mol%)Oxidant (2.0 eq)SolventYield (%)
1 [RhCpCl₂]₂ AgSbF₆ Cu(OAc)₂ DCE 88%
2[RhCpCl₂]₂NoneCu(OAc)₂DCETrace
3[RhCpCl₂]₂AgSbF₆Air (O₂)DCE42%
4[RhCpCl₂]₂AgSbF₆Cu(OAc)₂MeOH55%
5[Ru(p-cymene)Cl₂]₂AgSbF₆Cu(OAc)₂DCE30%
Protocol 2.1: Synthesis of N-Aminoindoles via C–H Annulation

Self-Validation Cue: The precipitation of AgCl (white solid) immediately upon mixing [RhCpCl₂]₂ and AgSbF₆ confirms the generation of the active cationic Rh(III) species.*

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a 15 mL pressure tube with[RhCp*Cl₂]₂ (0.01 mmol, 5 mol%) and AgSbF₆ (0.04 mmol, 20 mol%). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) and stir for 10 minutes at room temperature until a white precipitate forms.

  • Reagent Addition: To the active catalyst suspension, add Phenyl 2-phenylhydrazine-1-carboxylate (0.2 mmol), diphenylacetylene (0.24 mmol, 1.2 equiv), and anhydrous Cu(OAc)₂ (0.4 mmol, 2.0 equiv).

  • Reaction Execution: Add an additional 1.0 mL of DCE to wash down the walls of the tube. Seal the tube with a Teflon screw cap, remove it from the glovebox, and heat at 110 °C in an oil bath for 16 hours.

  • Workup: Dilute the cooled reaction mixture with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove copper and silver salts. Wash the Celite pad with additional CH₂Cl₂ (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel flash chromatography (eluent gradient: 5% to 20% EtOAc in Hexanes) to afford the functionalized N -aminoindole.

References

  • Phenyl Hydrazine as Initiator for Direct Arene C–H Arylation via Base Promoted Homolytic Aromatic Substitution. Organic Letters.[Link][1]

  • Rh(III)-Catalyzed N-Amino-Directed C-H Coupling with 3-Methyleneoxetan-2-Ones. ChemRxiv.[Link][3]

  • sp³ C–H activation via exo-type directing groups. Chemical Society Reviews (RSC).[Link][4]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules.[Link][2]

Sources

Application

Advanced In Vitro Assay Protocols: Utilizing Phenyl 2-phenylhydrazine-1-carboxylate for Redox Profiling

The Biochemical Paradigm Shift in Redox Assays In early-stage drug development, quantifying reactive oxygen species (ROS) and specific oxidase enzyme activities in vitro is critical for evaluating drug toxicity and mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical Paradigm Shift in Redox Assays

In early-stage drug development, quantifying reactive oxygen species (ROS) and specific oxidase enzyme activities in vitro is critical for evaluating drug toxicity and mechanism of action. Traditional fluorogenic and chromogenic probes, such as Amplex Red or DCFDA, suffer from high rates of auto-oxidation and photobleaching, leading to false-positive signals in high-throughput screening (HTS) environments.

To circumvent these limitations, application scientists have repurposed Phenyl 2-phenylhydrazine-1-carboxylate (PPHC) . Traditionally utilized in green chemistry as a stable precursor for catalytic Mitsunobu reactions , PPHC’s highly controlled aerobic oxidative dehydrogenation makes it an exceptionally stable, redox-sensitive probe for in vitro biochemical assays.

Mechanistic Causality: From Precursor to Azo-Chromophore

The analytical power of PPHC lies in its specific chemical topology. In its reduced state, the hydrazinecarboyxlate backbone (-NH-NH-) is sterically protected and lacks extended π -conjugation, rendering the molecule colorless and UV-inactive in the visible spectrum.

When exposed to an oxidative biological environment (e.g., peroxidase activity or targeted ROS), PPHC undergoes a rapid, stoichiometric dehydrogenation. This enzymatic oxidation yields Phenyl 2-phenylazocarboxylate , an azo compound (-N=N-) . The newly formed azo bond bridges the phenyl rings and the carboxylate moiety, creating a highly conjugated π -system. This structural evolution triggers a massive bathochromic shift, allowing the oxidized product to be quantified via spectrophotometry at 340–380 nm. Because the auto-oxidation of PPHC requires specific metal catalysts (like CuCl or Fe-phthalocyanine) in synthetic chemistry , its spontaneous auto-oxidation in standard aqueous biological buffers is virtually zero, ensuring an ultra-low assay background.

Mechanism N1 PPHC (Reduced) Colorless / UV-inactive N3 Phenyl 2-phenylazocarboxylate (Oxidized Azo Form) N1->N3 Oxidation N2 ROS / Oxidase (e.g., H2O2, HRP) N2->N3 Catalysis N4 Spectrophotometric Readout (340-380 nm) N3->N4 Signal

Mechanistic oxidation of PPHC to its azo derivative for spectrophotometric ROS detection.

Comparative Probe Analytics

To justify the integration of PPHC into your assay development pipeline, we must evaluate its quantitative performance against industry standards.

Table 1: Performance Metrics of In Vitro Redox Probes

ProbeTarget AnalytesReadout ModalityAuto-Oxidation Rate (in PBS)Key Advantage in HTS
PPHC Peroxidases, ROSAbsorbance (360 nm)< 0.1% per hour Extreme baseline stability; no photobleaching.
Amplex Red H2​O2​ , PeroxidasesFluorescence (590 nm)~5.0% per hourHigh sensitivity, but prone to ambient light degradation.
DCFDA General ROSFluorescence (529 nm)~8.5% per hourCell-permeable, but suffers from esterase-dependency.
Cytochrome C SuperoxideAbsorbance (550 nm)< 1.0% per hourSpecific to superoxide, but expensive for large-scale HTS.

Self-Validating Experimental Protocol: PPHC Microplate Assay

This protocol is engineered as a self-validating system . It does not merely generate a signal; it includes intrinsic checkpoints to prove that the observed absorbance is the direct result of enzymatic oxidation, not artifactual reagent degradation.

Phase 1: Reagent Preparation & Quality Control
  • Step 1.1: Stock Solution: Dissolve PPHC in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

    • Causality: PPHC is highly hydrophobic. Anhydrous DMSO prevents premature hydrolysis of the carboxylate ester.

  • Step 1.2: Working Solution: Dilute the stock 1:100 in 1X Phosphate-Buffered Saline (PBS, pH 7.4) immediately prior to use (Final concentration: 100 μ M).

    • Causality: Maintaining the final DMSO concentration below 1% is critical to prevent the solvent-induced denaturation of the target enzymes in the microplate.

Phase 2: High-Throughput Assay Assembly
  • Step 2.1: Plate Loading: In a 96-well UV-transparent microplate, add 90 μ L of the biological sample (e.g., purified enzyme isolate or cell lysate) per well.

  • Step 2.2: Internal Validation Controls (Critical):

    • Positive Control Well: 90 μ L of recombinant Horseradish Peroxidase (HRP) + H2​O2​ .

    • Negative Control Well: 90 μ L of heat-killed biological sample (boiled at 95°C for 10 mins).

    • Inhibitor Control Well: 90 μ L of biological sample + 10 μ M of a known target-specific oxidase inhibitor.

    • Causality: The negative control establishes the baseline auto-oxidation of PPHC. The inhibitor control proves that the signal is driven strictly by the target enzyme's active site, ensuring the assay's trustworthiness.

  • Step 2.3: Reaction Initiation: Add 10 μ L of the 100 μ M PPHC Working Solution to all wells.

Phase 3: Incubation, Termination, and Quantification
  • Step 3.1: Incubation: Incubate the plate in the dark at 37°C for 30 minutes with gentle orbital shaking.

  • Step 3.2: Reaction Termination: Add 50 μ L of 0.1 M HCl (Stop Solution) to all wells.

    • Causality: The sudden drop in pH protonates the catalytic residues of the target enzymes, instantly halting the reaction. This stabilizes the azo product, allowing the entire plate to be read in a single batch without time-dependent signal drift.

  • Step 3.3: Spectrophotometric Readout: Measure the absorbance at 360 nm using a microplate reader.

    • Causality: Reading at 360 nm perfectly targets the π→π∗ transition of the oxidized azo bond while avoiding the 280 nm background absorbance of aromatic amino acids in the biological sample.

Workflow S1 1. Reagent Prep 10 mM PPHC in DMSO S2 2. Sample Incubation Add Biological Extract S1->S2 S3 3. Enzymatic Reaction 37°C for 30 mins S2->S3 S4 4. Termination Add Stop Solution S3->S4 S5 5. Quantification Read Absorbance at 360 nm S4->S5

Step-by-step in vitro microplate assay workflow for PPHC-based enzymatic profiling.

References

  • Title: Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents Source: RSC Advances / ResearchGate URL: [Link]

  • Title: Aerobic Oxidation Reactions in the Fine Chemicals and Pharmaceutical Industries Source: Royal Society of Chemistry (Green Chemistry Series) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of Phenyl 2-phenylhydrazine-1-carboxylate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the chronic storage and handling issues associated with Phenyl 2-phenylhydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the chronic storage and handling issues associated with Phenyl 2-phenylhydrazine-1-carboxylate .

Because this molecule contains both a highly reactive hydrazine moiety and a labile phenyl ester, it is notoriously unstable under standard laboratory conditions. This guide will deconstruct the causality behind its degradation and provide self-validating protocols to ensure the integrity of your experimental workflows.

SECTION 1: Core Mechanistic FAQs (The "Why")

Q1: What are the primary degradation pathways of Phenyl 2-phenylhydrazine-1-carboxylate during storage? The degradation of this compound is driven by two distinct, yet synergistically destructive, chemical pathways:

  • Oxidative Dehydrogenation (Azo Formation): The electron-rich terminal nitrogen of the phenylhydrazine moiety is highly susceptible to Single-Electron Transfer (SET) oxidation. In the presence of ambient oxygen, light, or trace transition metals, the hydrazine is oxidized to a phenyldiazene (azo) derivative (phenylazoformate). This process generates reactive oxygen species (ROS), such as the superoxide anion ( O2∙−​ ), which auto-catalyze further degradation [1].

  • Ester Hydrolysis & Decarboxylation: The carbazate linkage is fundamentally an ester of hydrazinecarboxylic acid. Ambient moisture triggers nucleophilic attack on the carbonyl carbon. Unlike stable alkyl carbazates (e.g., Boc-hydrazines), the phenyl ester rapidly hydrolyzes, releasing phenol and hydrazinecarboxylic acid, which immediately decarboxylates to yield free phenylhydrazine and CO2​ [2].

Q2: Why is this specific molecule so much more unstable than standard alkyl carbazates (like tert-butyl carbazate)? The instability is dictated by leaving group thermodynamics. In ester hydrolysis, the rate-determining step involves the collapse of the tetrahedral intermediate and the expulsion of the leaving group. The phenoxide ion ( pKa​≈10 ) is a vastly superior, more stable leaving group compared to an alkoxide ion ( pKa​≈16 ) [4]. Consequently, phenyl carbazates hydrolyze orders of magnitude faster than their ethyl or tert-butyl counterparts.

Q3: What is the "Synergistic Doom Loop" in the context of this compound's degradation? If hydrolysis occurs first (due to poor desiccation), it releases free phenylhydrazine. Free phenylhydrazine lacks the electron-withdrawing effect of the carbamate carbonyl and is therefore exponentially more prone to oxidation than the intact parent molecule [3]. The rapid oxidation of this free phenylhydrazine generates a burst of ROS, which aggressively attacks and oxidizes the remaining intact Phenyl 2-phenylhydrazine-1-carboxylate in a positive feedback loop.

SECTION 2: Systems Visualization

To effectively troubleshoot, you must visualize how environmental variables trigger the interconnected degradation cascade.

G Start Phenyl 2-phenylhydrazine- 1-carboxylate Oxidation Oxidation (O2, Trace Metals, Light) Start->Oxidation Hydrolysis Hydrolysis (H2O, Acid/Base) Start->Hydrolysis Azo Phenylazoformate (Ph-N=N-COOPh) Oxidation->Azo ROS Reactive Oxygen Species (e.g., Superoxide O2•-) Oxidation->ROS HydrolysisProds Phenylhydrazine + Phenol + CO2 Hydrolysis->HydrolysisProds ROS->Oxidation Auto-catalytic feedback HydrolysisProds->Oxidation Free hydrazine is highly prone to auto-oxidation

Fig 1: The synergistic degradation cascade of Phenyl 2-phenylhydrazine-1-carboxylate.

SECTION 3: Quantitative Stability Profile

Understanding the kinetics of degradation under various conditions is critical for experimental planning. The table below summarizes the expected stability profile based on kinetic modeling of phenyl esters and hydrazine oxidation.

Storage / Handling ConditionPrimary Degradant(s)Estimated Half-Life ( t1/2​ )Required Preventative Action
Ambient Air, 25°C, 50% RH Phenylazoformate, Phenol< 48 hoursStore under inert atmosphere (Argon).
Aqueous Buffer (pH 7.4), 25°C Phenol, Phenylhydrazine~2–4 hoursAvoid protic/aqueous solvents until immediately before assay use.
DMSO Solution, 25°C (Air) Phenylazoformate, ROS~12 hoursDegas DMSO via freeze-pump-thaw before making stock solutions.
Solid, Argon, -20°C, Dark None detected> 12 monthsOptimal long-term storage condition.

SECTION 4: Experimental Protocols (The "How-To")

To break the degradation cycle, your laboratory must implement strict, self-validating handling procedures.

Protocol A: Anaerobic and Anhydrous Aliquoting

Causality Check: Stainless steel spatulas contain trace iron ( Fe3+ ) and copper ( Cu2+ ) ions, which act as potent catalysts for the SET oxidation of hydrazines. Using metal tools will instantly seed your batch with azo-degradants.

  • Equipment Preparation: Pre-dry amber glass storage vials (to block UV/Vis light) in an oven at 120°C for 4 hours. Cool them under vacuum in a desiccator.

  • Atmospheric Control: Transfer the bulk chemical and the dried vials into a glove box purged with high-purity Argon ( O2​ < 5 ppm, H2​O < 1 ppm).

  • Aliquoting: Use strictly PTFE (Teflon) or ceramic spatulas to transfer the solid. Do not let the chemical touch any metallic surface.

  • Sealing: Seal the aliquots with PTFE-lined silicone septa caps. Wrap the caps tightly with Parafilm.

  • Storage: Remove from the glove box and immediately store at -20°C in a secondary desiccator containing indicating Drierite.

Protocol B: LC-MS/UV-Vis Batch Integrity Assay

Causality Check: Because the compound is highly labile in aqueous media, standard slow-gradient LC-MS runs will cause the compound to hydrolyze on the column, yielding false-positive degradation results. A rapid, anhydrous sample prep and fast gradient are required for a self-validating assay.

  • Sample Prep: Dissolve 1 mg of the sample in 1 mL of anhydrous, argon-sparged HPLC-grade Acetonitrile. Do not use water or methanol.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18). Run a rapid ballistic gradient: 5% to 95% Acetonitrile in Water (containing 0.1% Formic Acid) over exactly 3.0 minutes.

  • UV-Vis Detection: Monitor at 254 nm (general aromatic absorption) and 340 nm .

    • Diagnostic: The intact carbazate has minimal absorbance at 340 nm. A strong peak at 340 nm definitively indicates the presence of the oxidized phenylazoformate degradant.

  • Mass Spectrometry (ESI):

    • Scan negative ion mode for m/z 93 ( [M−H]− ). A peak here confirms the presence of cleaved phenol (hydrolysis).

    • Scan positive ion mode for m/z 109 ( [M+H]+ ). A peak here confirms the presence of free phenylhydrazine.

References

  • The mechanism of superoxide anion generation by the interaction of phenylhydrazine with hemoglobin National Institutes of Health (NIH) / PubMed[Link]

  • Recent Advances in the Synthesis of Aromatic Azo Compounds PMC - National Institutes of Health (NIH)[Link]

  • Kinetic and Theoretical Studies on the Mechanism of Intramolecular Catalysis in Phenyl Ester Hydrolysis The Journal of Organic Chemistry - ACS Publications[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of Phenyl 2-phenylhydrazine-1-carboxylate

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of phenyl 2-phenylhydrazine-1-carboxylate (a highly react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of phenyl 2-phenylhydrazine-1-carboxylate (a highly reactive carbazate intermediate).

Below, you will find a mechanistic overview, a self-validating experimental protocol, empirical optimization data, and a comprehensive Troubleshooting Q&A to address common synthetic pitfalls such as regioselectivity issues and over-reaction.

Mechanistic Overview & Reaction Pathways

The acylation of phenylhydrazine with phenyl chloroformate is a highly effective method for synthesizing reactive carbazates, which serve as versatile intermediates in the synthesis of semicarbazides and complex heterocyclic compounds[1],[2]. The reaction relies on the differential nucleophilicity of the two hydrazine nitrogens. Pyridine is typically utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the unreacted hydrazine[3].

ReactionPathway PH Phenylhydrazine (Nucleophile) Product Phenyl 2-phenylhydrazine-1-carboxylate (Desired Product) PH->Product Pyridine, DCM 0 °C to RT PCF Phenyl Chloroformate (Electrophile) PCF->Product Equimolar Addition DPC 1,5-Diphenylcarbazide (Over-reaction Byproduct) Product->DPC + Phenylhydrazine (High Temp / Excess Amine) Diacyl Diacylated Hydrazine (Excess Electrophile Byproduct) Product->Diacyl + Phenyl Chloroformate (Excess Reagent)

Figure 1: Reaction pathways and byproduct formation in the synthesis of phenyl 2-phenylhydrazine-1-carboxylate.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates in-process self-validation checks. This workflow minimizes the formation of 1,5-diphenylcarbazide and diacylated impurities[1],[3].

Reagents: Phenylhydrazine (10.0 mmol), Phenyl chloroformate (10.5 mmol), Pyridine (11.0 mmol), Anhydrous Dichloromethane (DCM, 50 mL).

Step-by-Step Methodology
  • Equipment Setup: Purge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel with argon.

  • Reagent Preparation: Dissolve 10.0 mmol of freshly distilled phenylhydrazine and 11.0 mmol of anhydrous pyridine in 40 mL of anhydrous DCM.

    • Self-Validation Check: The solution must be clear and pale yellow. A dark red or brown color indicates oxidized phenylhydrazine (phenyldiazene formation); if observed, discard and use freshly distilled reagent.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Controlled Addition: Dissolve 10.5 mmol of phenyl chloroformate in 10 mL of anhydrous DCM. Transfer to the addition funnel and add dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validation Check: A mild exotherm should be observed. If the temperature spikes above 5 °C, pause the addition immediately to prevent diacylation.

  • Reaction Maturation: After addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The plate should show complete consumption of phenylhydrazine (which stains actively with ninhydrin) and the appearance of a new, highly UV-active spot corresponding to the carbazate.

  • Quench & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄. Filter, concentrate under reduced pressure, and recrystallize the crude residue from ether/hexane to afford the pure product.

Protocol S1 1. Reagent Prep Dissolve Phenylhydrazine & Pyridine in DCM S2 2. Thermal Control Equilibrate to 0 °C (Ice Bath) S1->S2 S3 S3 S2->S3 S4 4. Reaction Maturation Stir 2h at Room Temperature S3->S4 S5 5. Quench & Extract Sat. NaHCO3 quench, DCM extraction S4->S5 S6 6. Isolation Wash, Dry (MgSO4), Recrystallize S5->S6

Figure 2: Step-by-step experimental workflow for the optimized synthesis of the target carbazate.

Optimization Data

The following table summarizes the quantitative data from our optimization screens, highlighting the causality between reaction conditions and byproduct formation.

SolventBaseTemp (°C)Molar Ratio (Hydrazine:Chloroformate)Yield (%)Major ByproductCausality / Mechanistic Observation
DCM Pyridine 0 to RT 1.0 : 1.05 88% None Optimal conditions; strict kinetic control achieved.
THFTEA251.0 : 1.062%1,5-DiphenylcarbazideHigher initial temperature promotes secondary nucleophilic attack.
TolueneNa₂CO₃802.0 : 1.0<10%1,5-DiphenylcarbazideExcess amine and heat drive complete conversion to the urea derivative.
DCMPyridine01.0 : 2.545%Diacylated HydrazineExcess electrophile forces acylation of the less nucleophilic N2 position.

Troubleshooting & FAQs

Q: Why is the regioselectivity favoring the 1-carboxylate (acylation at the terminal nitrogen)? A: The terminal nitrogen (N1) of phenylhydrazine is an sp³-hybridized amine with a localized, highly available lone pair. Conversely, the internal nitrogen (N2) is directly attached to the phenyl ring, causing its lone pair to partially delocalize into the aromatic π-system. This delocalization significantly reduces its electron density and nucleophilicity. Consequently, electrophilic attack by phenyl chloroformate occurs preferentially at the terminal N1 position, yielding phenyl 2-phenylhydrazine-1-carboxylate as the kinetic product[1].

Q: I am seeing 1,5-diphenylcarbazide as a major byproduct. How do I prevent this? A: 1,5-Diphenylcarbazide forms via a secondary nucleophilic acyl substitution where unreacted phenylhydrazine attacks the newly formed phenyl 2-phenylhydrazine-1-carboxylate, displacing the phenol leaving group. To suppress this over-reaction:

  • Maintain strict temperature control (0–5 °C) during the addition phase.

  • Ensure the chloroformate is added dropwise to the hydrazine, never the reverse.

  • Use a slight excess of phenyl chloroformate (1.05 eq) to ensure all hydrazine is consumed rapidly before it can act as a nucleophile against the product[3].

Q: What causes the formation of diacylated byproducts? A: Diacylation occurs when excess phenyl chloroformate is present, or when the reaction is allowed to proceed for extended periods with strong bases. Once N1 is acylated, the N2 position becomes the most nucleophilic site remaining. Using exactly 1.0 to 1.05 equivalents of the electrophile and a mild base like pyridine limits the reaction to monoacylation[2].

Q: Why does my reaction mixture turn dark brown or red before the addition of the chloroformate? A: Phenylhydrazine is highly susceptible to auto-oxidation in the presence of oxygen and light, forming phenyldiazene and complex azo dyes. This degrades your starting material and introduces radical impurities that are difficult to separate and can interfere with downstream electrochemical or photochemical applications[4]. Always use freshly distilled phenylhydrazine (a colorless to pale yellow liquid) and conduct the reaction under an inert atmosphere (argon or nitrogen) using degassed solvents.

References

1.[1] Title: US Patent 4358611A - Preparation of 2-phenylsemicarbazides Source: Google Patents URL:

2.[3] Title: Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent Source: Taylor & Francis URL: [Link]

3.[2] Title: Triazolinediones as Highly Enabling Synthetic Tools Source: ACS Publications URL: [Link]

4.[4] Title: Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis Source: PMC (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Preventing unwanted side reactions with Phenyl 2-phenylhydrazine-1-carboxylate

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals navigate the reactivity of Phenyl 2-phenylhy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this definitive guide to help researchers and drug development professionals navigate the reactivity of Phenyl 2-phenylhydrazine-1-carboxylate. While this compound is a highly valuable precursor for synthesizing azo compounds used in catalytic Mitsunobu reactions and visible-light-driven oxidative dehydrogenations, its unique electronic structure makes it susceptible to specific side reactions.

This guide bridges the gap between theoretical mechanisms and benchtop execution, ensuring your protocols are robust, reproducible, and self-validating.

I. Mechanistic Overview & Reaction Pathways

To prevent side reactions, we must first understand the competing chemical pathways. The diagram below illustrates the divergence between the controlled, desired oxidation and the two most common unwanted side reactions: trace-metal autoxidation and nucleophilic cleavage.

G A Phenyl 2-phenylhydrazine- 1-carboxylate B Controlled Oxidation (CuCl/DMAP or SAQS/hv) A->B D Trace Metal Autoxidation (O2 + Impurities) A->D F Nucleophilic Attack (Strong Bases/Amines) A->F C Phenyl 2-phenylazocarboxylate (Stable Mitsunobu Reagent) B->C E Premature Azo Formation & Degradation D->E G Phenol + Hydrazide Cleavage Byproducts F->G

Mechanistic pathways of Phenyl 2-phenylhydrazine-1-carboxylate: Desired vs. Unwanted.

II. Troubleshooting Guides & FAQs

Q1: My Phenyl 2-phenylhydrazine-1-carboxylate powder is turning yellow/orange during storage. Is it still usable?

Expert Insight (Causality): The yellow/orange discoloration is a visual indicator of premature autoxidation. Hydrazine derivatives are electron-rich and prone to single-electron transfer (SET) oxidation by molecular oxygen. This process is heavily accelerated by ambient light and trace transition metals (e.g., Fe, Cu) present on glassware or spatulas. While controlled oxidation is the goal during synthesis, premature oxidation ruins the stoichiometry of your downstream reactions and can lead to inactive degradation products[1]. Self-Validating Solution:

  • Discard heavily discolored batches if precise stoichiometry is required.

  • Prevention: Store the compound at 4°C in an amber vial backfilled with Argon. Always use plastic or ceramic spatulas for weighing to eliminate trace-metal contamination.

Q2: During in situ Mitsunobu reactions, I am detecting phenol and unwanted acylated byproducts instead of my target ether/ester. Why?

Expert Insight (Causality): The phenyl ester moiety in Phenyl 2-phenylhydrazine-1-carboxylate is a relatively good leaving group (phenoxide pKa ≈ 10). If a strong nucleophile (like a primary amine or certain alkoxides) is introduced before the hydrazine is fully oxidized to the azo compound, the nucleophile will attack the carbonyl carbon, displacing phenol and forming a urea or hydrazide derivative. Once successfully oxidized to the azo form (Phenyl 2-phenylazocarboxylate), the electrophilicity shifts entirely to the N=N double bond, protecting the carbonyl from unwanted nucleophilic attack[2]. Self-Validating Solution:

  • Ensure complete oxidation of the hydrazine to the azo compound prior to adding your pronucleophile. Verify the complete disappearance of the hydrazine via TLC (UV-active, lower Rf​ ) before proceeding with the Mitsunobu coupling.

Q3: When performing visible-light-driven oxidation with SAQS, my yield of the azo compound drops after 4 hours, and baseline degradation products appear. How do I prevent over-oxidation?

Expert Insight (Causality): Tran and Kim (2022) demonstrated that Sodium Anthraquinone Sulfonate (SAQS) is a highly efficient organic photocatalyst for aerobic oxidative dehydrogenation[3]. However, prolonged irradiation under an aerobic environment generates an excess of reactive oxygen species (ROS). Once the primary hydrazine substrate is consumed, these ROS will begin attacking the newly formed N=N bond or the aromatic rings, leading to over-oxidized cleavage products. Self-Validating Solution:

  • Strictly limit irradiation time to 2–4 hours. Monitor the reaction hourly. Stop the light source immediately once the starting material is consumed.

III. Quantitative Data: Reaction Parameters & Mitigation Strategies

To facilitate easy comparison, the following table summarizes the optimal conditions for controlled reactivity versus the parameters that trigger unwanted side reactions.

Reaction / WorkflowCatalyst / Reagent SystemOptimal ConditionsPotential Side ReactionMitigation Strategy
Controlled Aerobic Oxidation CuCl (5 mol%), DMAP (10 mol%)CH₂Cl₂ or EtOAc, RT, Air, 3 hOver-oxidation (Rare)Maintain strict 5:10 mol% catalyst ratio; do not exceed 4 h[1].
Photocatalytic Oxidation SAQS (5 mol%), K₂CO₃ (10 mol%)Blue LED (450 nm), Air, RT, 2-4 hROS-mediated degradationTerminate irradiation immediately upon starting material consumption[3].
Mitsunobu Activation PPh₃, PronucleophileToluene or THF, RTNucleophilic cleavage (Phenol release)Pre-oxidize hydrazine completely before adding nucleophiles[2].
Storage & Handling None (Ambient Conditions)4°C, Dark, Argon atmospherePremature Azo formationUse metal-free handling tools; avoid prolonged exposure to ambient light.

IV. Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure scientific integrity.

Protocol A: Environmentally Friendly Aerobic Oxidation (CuCl/DMAP Method)

Based on the methodology by Kim et al. (2018)[1].

  • Glassware Passivation (Critical Step): Wash all reaction flasks with 0.1 M EDTA solution, followed by DI water and acetone, then oven-dry. Causality: This removes trace metals that cause uncontrolled autoxidation.

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve Phenyl 2-phenylhydrazine-1-carboxylate (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂.

  • Catalyst Addition: Add CuCl (5 mol%) and DMAP (10 mol%).

  • Aerobic Oxidation: Stir the mixture vigorously under an open-air atmosphere (or an O₂ balloon) at room temperature.

    • Visual Validation Check: The solution will transition from colorless/pale yellow to a deep, vibrant orange within 15–30 minutes, confirming the generation of the azo compound.

  • Reaction Monitoring: Run a TLC (Hexane/EtOAc 4:1) every hour.

    • Analytical Validation Check: Disappearance of the UV-active starting material spot (lower Rf​ ) and appearance of a distinct orange spot (higher Rf​ ) confirms completion (typically within 3 hours).

  • Workup: Filter the mixture through a short pad of silica gel to remove the Cu-catalyst, washing with CH₂Cl₂. Concentrate under reduced pressure to isolate the pure Phenyl 2-phenylazocarboxylate.

Protocol B: Visible-Light-Driven Photocatalytic Oxidation (SAQS Method)

Based on the methodology by Tran and Kim (2022)[3].

  • Reaction Setup: In a transparent glass vial, dissolve the hydrazine precursor (0.5 mmol) in 5 mL of Acetonitrile.

  • Photocatalyst Addition: Add Sodium Anthraquinone Sulfonate (SAQS) (5 mol%) and K₂CO₃ (10 mol%).

  • Irradiation: Place the vial approximately 5 cm away from a Blue LED light source (approx. 450 nm). Stir vigorously open to the air at room temperature.

  • Time-Course Validation: Monitor the reaction strictly.

    • Analytical Validation Check: Check TLC at 2 hours. If the starting material is consumed, turn off the light immediately. Prolonged irradiation (>4h) will manifest as baseline streaking on the TLC plate, indicating unwanted ROS-mediated degradation.

  • Isolation: Dilute with water, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and concentrate.

V. References

  • Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP Source: The Journal of Organic Chemistry (ACS Publications), 2018, 83(3), 1673-1679. URL:[Link]

  • Visible-light-driven SAQS-catalyzed aerobic oxidative dehydrogenation of alkyl 2-phenylhydrazinecarboxylates Source: RSC Advances (Royal Society of Chemistry), 2022, 12(46), 29993-29997. URL:[Link]

  • Systematic Evaluation of 2-Arylazocarboxylates and 2-Arylazocarboxamides as Mitsunobu Reagents Source: The Journal of Organic Chemistry (ACS Publications), 2018, 83(9), 4967-4980. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Phenyl 2-phenylhydrazine-1-carboxylate Mixtures

Welcome to the Technical Support Portal for the isolation and purification of Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1). As a crucial synthetic intermediate—particularly for the construction of functionall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the isolation and purification of Phenyl 2-phenylhydrazine-1-carboxylate (CAS: 13413-37-1). As a crucial synthetic intermediate—particularly for the construction of functionally rich azo compounds and visible-light-driven oxidative dehydrogenation precursors [1]—achieving >99% purity is critical for downstream reproducibility.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to resolve common purification bottlenecks.

Mechanistic Overview & Impurity Profiling

Before attempting purification, it is essential to understand the chemical environment of your crude mixture. The synthesis of phenyl 2-phenylhydrazine-1-carboxylate typically involves the reaction of phenylhydrazine with phenyl chloroformate or diphenyl carbonate. This pathway generates a predictable, yet challenging, impurity profile:

  • Oxidation Degradants: The hydrazine core (–NH–NH–) is highly labile. Exposure to ambient oxygen or trace metals rapidly induces oxidative dehydrogenation, converting the colorless hydrazine into a yellow/orange azo compound (phenyl 2-phenylazocarboxylate) [2].

  • Acidic Byproducts: Phenol is generated stoichiometrically if phenyl chloroformate or diphenyl carbonate is used.

  • Over-reactivity: Unreacted phenylhydrazine or bis-acylated byproducts (1,2-bis(phenoxycarbonyl)-1-phenylhydrazine) often persist if stoichiometric ratios or temperature controls fluctuate.

Interactive Troubleshooting & FAQs

Q: My crude mixture has a strong yellow or orange tint, but the literature states the product should be a white solid. What happened? A: Your product has undergone oxidative dehydrogenation. The –NH–NH– bond in arylhydrazines is highly susceptible to oxidation by ambient dioxygen, a process that is accelerated by light or transition metal impurities [3]. This oxidation yields the corresponding azo compound, which is highly conjugated and brightly colored. Causality & Fix: To prevent this, degas your extraction solvents and minimize the time the product spends in solution. Store the final purified solid under argon at -20°C.

Q: I am struggling to separate residual phenol from my product using silica gel chromatography. They co-elute or streak. How do I resolve this? A: Do not rely on chromatography to remove phenol. Phenol strongly hydrogen-bonds with the silanol groups on silica gel, causing severe streaking that ruins the resolution of your target compound. Causality & Fix: Exploit the pKa difference. Phenol has a pKa of ~9.95. By washing your organic phase with 5% aqueous sodium carbonate (pH ~11.5), you selectively deprotonate phenol into highly water-soluble sodium phenoxide. Your target hydrazine is not acidic enough to be deprotonated and will remain in the organic phase.

Q: I see a persistent, fast-moving non-polar spot on my TLC (Rf ~0.60). What is it? A: This is likely the oxidized azo-byproduct or unreacted diphenyl carbonate. Because the azo compound lacks the two hydrogen-bond-donating N-H protons present in your target molecule, it interacts much less with the silica stationary phase, causing it to elute significantly faster [2].

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems . Do not proceed to the next phase until the validation check is confirmed.

Phase 1: Biphasic Quench & Extraction
  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Alkaline Wash: Add an equal volume of 5% aqueous Na2​CO3​ . Stir vigorously for 10 minutes to ensure complete deprotonation of phenol.

  • Separation: Transfer to a separatory funnel and collect the upper organic layer.

  • Validation Check: Spot the aqueous layer on a TLC plate alongside a pure phenol standard. Stain with Potassium Permanganate ( KMnO4​ ). If phenol is detected in the organic layer, repeat the alkaline wash.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp <30°C to prevent thermal degradation).

Phase 2: Flash Column Chromatography
  • Preparation: Pack a column with 230-400 mesh silica gel using Hexane. Pro-tip: Use nitrogen overpressure to run the column quickly, minimizing the time the hydrazine spends exposed to the slightly acidic, high-surface-area silica, which promotes oxidation [3].

  • Loading: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and load it onto the silica.

  • Elution: Elute using an isocratic gradient of Hexane:EtOAc (85:15).

  • Validation Check: Analyze fractions via TLC (UV 254 nm). The azo byproduct will elute first, followed by the target Phenyl 2-phenylhydrazine-1-carboxylate. Pool only the fractions containing the pure target spot.

Phase 3: Recrystallization
  • Dissolution: Dissolve the pooled, concentrated solid in a minimum volume of boiling EtOAc.

  • Anti-Solvent Addition: Dropwise, add hot Hexane until the solution becomes faintly cloudy.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 2 hours.

  • Validation Check: Filter the resulting white needle-like crystals. The mother liquor should retain any trace yellow azo-impurities. Melting point analysis should yield a sharp range confirming >99% purity.

Quantitative Data: Chromatographic Parameters

Use the following reference parameters to track your purification progress. Data is standardized for a Hexane:EtOAc (4:1) solvent system on standard Silica Gel 60 F254 plates.

Compound / ImpurityRf ValueVisual Indicator (TLC)UV Activity (254 nm)
Phenyl 2-phenylhydrazine-1-carboxylate 0.35 Colorless / White solid Active (Dark spot)
Phenyl 2-phenylazocarboxylate (Oxidation)0.60Bright Yellow/OrangeActive
Diphenyl carbonate (Starting Material)0.50ColorlessActive
Phenol (Reaction Byproduct)0.20 (Streaks)ColorlessActive

Purification Workflow

G A Crude Reaction Mixture B Biphasic Extraction (EtOAc / 5% Na2CO3) A->B Quench & Extract C Aqueous Phase (Phenol salts, Impurities) B->C Discard D Organic Phase (Product + Non-polar Impurities) B->D Retain E Flash Column Chromatography (Silica Gel) D->E Concentrate & Load F Recrystallization (Hexane / EtOAc) E->F Pool Pure Fractions G Pure Phenyl 2-phenylhydrazine-1-carboxylate F->G Filter & Dry

Workflow for the isolation and purification of Phenyl 2-phenylhydrazine-1-carboxylate.

References

  • National Institutes of Health (PMC). Azo synthesis meets molecular iodine catalysis. URL:[Link]

  • ACS Publications. Oxidative Dehydrogenation of Hydrazobenzenes toward Azo Compounds Catalyzed by tert-Butyl Nitrite in EtOH. ACS Omega. URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Phenyl 2-phenylhydrazine-1-carboxylate Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the severe aqueous solubility bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the severe aqueous solubility bottlenecks associated with Phenyl 2-phenylhydrazine-1-carboxylate .

This molecule presents a classic "brick dust" and "grease" solubility challenge. The structure features two highly hydrophobic phenyl rings that promote strong intermolecular π−π stacking, resulting in a high crystal lattice energy. Furthermore, the neutral carbamate-hydrazine core lacks sufficient hydrogen-bond accepting/donating capacity to thermodynamically favor interaction with water molecules over self-association.

Below, you will find mechanistically grounded troubleshooting FAQs, quantitative strategy comparisons, and self-validating experimental protocols to ensure your downstream assays remain artifact-free.

Solubilization Strategy Workflow

DecisionTree Start Phenyl 2-phenylhydrazine-1-carboxylate (Highly Hydrophobic) App Determine Downstream Application Start->App Bio Biochemical / Analytical Assay App->Bio Cell Cell-Based / In Vivo Assay App->Cell Sol1 Co-Solvent System (DMSO/EtOH < 5%) Bio->Sol1 Tolerates solvents Sol2 Surfactant Micellization (Tween-20 / Triton X-100) Bio->Sol2 Protein compatible Sol3 HP-β-CD Complexation (Carrier-Free Alternative) Cell->Sol3 Requires low toxicity

Caption: Solubilization strategy decision tree based on downstream assay requirements.

Troubleshooting FAQs

Q1: Why does the compound immediately precipitate (crash out) when I dilute my DMSO stock into PBS? Causality: This phenomenon is driven by solvent-shift nucleation, commonly known as the "Ouzo effect." When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic drug can solvate. The local micro-environment around the injection site experiences extreme supersaturation, causing the drug molecules to rapidly aggregate and precipitate rather than remain in solution.

Q2: Can I just increase the DMSO concentration to >1% v/v to keep it soluble for my cell-based assays? Causality: No. While increasing the co-solvent ratio improves thermodynamic solubility, it severely compromises biological integrity. Research demonstrates that DMSO concentrations as low as 1% to 4% (v/v) induce1[1]. To maintain cellular viability and prevent confounding assay artifacts, final DMSO concentrations must be kept strictly below 0.1%–0.5%.

Q3: Should I adjust the pH of my buffer to ionize the compound and improve solubility? Causality: No. Phenyl 2-phenylhydrazine-1-carboxylate is not readily ionizable within the physiological pH range (pH 6.0–8.0). The pKa of the hydrazine nitrogens is significantly lowered by the adjacent electron-withdrawing carboxylate ester. Attempting to force protonation would require an extremely low pH, which would not only be incompatible with biological assays but would also catalyze the hydrolysis of the ester linkage, destroying your target molecule.

Quantitative Strategy Comparison

Solubilization StrategyMax Aqueous Conc. (Est.)BiocompatibilityPrimary AdvantagePrimary Limitation
Co-Solvent (DMSO) < 50 µMLow (>0.5% is toxic)Rapid, zero-prep formulation.High risk of Ouzo effect and severe cytotoxicity[1].
Surfactant (Tween-20) 100 - 500 µMModerateStabilizes supersaturation via micelles.May denature sensitive proteins or disrupt membranes[2].
HP-β-CD Complexation > 1 mMHigh (Cell-safe)Creates a true, carrier-free aqueous solution.Requires 48h preparation time and thermodynamic equilibration[3].

Self-Validating Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Mechanism: HP-β-CD features a hydrophilic exterior and a lipophilic central cavity. The hydrophobic phenyl rings of the drug displace high-enthalpy water molecules inside the cavity, driving the 3[3].

Mechanism Drug Free Drug (Insoluble) Force Enthalpic & Entropic Drive Drug->Force CD HP-β-CD (Empty Cavity) CD->Force Complex Inclusion Complex (Soluble) Force->Complex Water displacement

Caption: Thermodynamic mechanism of HP-β-CD inclusion complexation.

Step-by-Step Methodology:

  • Preparation: Dissolve HP-β-CD in ddH 2​ O to a final concentration of 20% (w/v).

  • Saturation: Add Phenyl 2-phenylhydrazine-1-carboxylate solid in excess (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension vigorously at 37°C for 48 hours in the dark to ensure complete thermodynamic equilibrium.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove all uncomplexed, precipitated drug.

  • Validation (Critical): Measure the absorbance of the filtrate via UV-Vis spectroscopy against a pre-established standard curve (prepared in 100% methanol) to quantify the exact solubilized concentration. Never assume 100% encapsulation.

Protocol B: Step-Down Co-Solvent Micellization (The "Dropwise" Method)

Mechanism: Utilizing a non-ionic surfactant creates an amphiphilic micellar environment that 2[2].

Step-by-Step Methodology:

  • Stock Generation: Dissolve the drug in 100% anhydrous DMSO to create a 10 mM master stock.

  • Pre-Micellar Mixing: In a microcentrifuge tube, mix 1 part DMSO stock with 1 part 10% (v/v) Tween-20. Vortex vigorously for 2 minutes.

  • Controlled Dilution: While vortexing the mixture continuously, add the target aqueous buffer dropwise (approx. 10 µL/sec). This slow addition prevents local supersaturation and forces the drug into the surfactant micelles rather than precipitating.

  • Validation (Critical): Analyze the final solution using Dynamic Light Scattering (DLS). A successful micellar dispersion will show a monodisperse peak (typically 10–50 nm). The presence of peaks >1000 nm indicates failed solubilization and sub-visible aggregation.

Sources

Optimization

Recrystallization solvents for high-purity Phenyl 2-phenylhydrazine-1-carboxylate

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks. Phenyl 2-phenylhydrazine-1-carboxylate (also known as phenyl 2-phenylcarbazate) is a critical amphiphilic intermediate featuring a polar, hydrogen-bonding hydrazinecarboxylate core flanked by two lipophilic phenyl rings. This unique molecular architecture dictates its solubility: it is highly soluble in oxygenated and chlorinated solvents but insoluble in aliphatic hydrocarbons[1].

Exploiting this differential solubility via dual-solvent recrystallization is the most effective pathway to achieve >99% purity[2][3]. Below is our comprehensive troubleshooting guide, self-validating protocol, and FAQ section.

Solvent System Matrix

Summarizing quantitative and qualitative data for selecting the optimal recrystallization system.

Solvent SystemRole (Solvent / Anti-Solvent)Optimal RatioYield ProfilePurity ProfileCausality & Mechanistic Notes
Ethyl Acetate / Hexane Good / Anti-solvent1:4 to 1:5High (80–90%)ExcellentEtOAc provides excellent solubility for the polar core. Hexane forces crystallization of the hydrophobic rings, yielding colorless needles[2].
Dichloromethane / Hexane Good / Anti-solvent1:5Moderate (70–85%)Ultra-HighDCM dissolves the compound at lower temperatures. Ideal for thermally sensitive batches and purifying highly oxidized crude mixtures[3].
DCM / Diethyl Ether Good / Anti-solvent1:2ModerateHighEther acts as a milder anti-solvent than hexane. Highly useful for preventing liquid-liquid phase separation ("oiling out")[4].
Ethanol / Water Good / Anti-solventVariableLow–ModerateGoodGreen chemistry alternative. However, prolonged heating in aqueous ethanol can risk ester hydrolysis at the carboxylate linkage[5].
Self-Validating Experimental Protocol

Standard Operating Procedure: EtOAc/Hexane Recrystallization

Scientific Integrity Note: Every step in this protocol includes a thermodynamic or visual indicator to validate the system's state before proceeding.

  • Dissolution: Place 1.0 g of crude Phenyl 2-phenylhydrazine-1-carboxylate in a 50 mL Erlenmeyer flask. Add minimal hot Ethyl Acetate (approx. 3–5 mL) while swirling on a hot plate until completely dissolved.

    • Validation Check: The solution must be transparent. If it remains cloudy, insoluble inorganic salts or polymeric impurities are present.

  • Hot Filtration: If the solution is cloudy or darkly colored, add 50 mg of activated charcoal (Darco), boil gently for 2 minutes, and filter rapidly through a pre-warmed fluted filter paper.

    • Validation Check: The filtrate must be a clear, pale-yellow to colorless liquid.

  • Anti-Solvent Addition: Remove the clear solution from the heat source. Dropwise, add hot Hexane while swirling continuously. Stop adding hexane the exact moment the solution becomes faintly turbid (cloudy) and the turbidity persists after swirling.

    • Validation Check: The persistent "cloud point" confirms that the thermodynamic saturation boundary has been reached.

  • Annealing & Crystallization: Add exactly one drop of Ethyl Acetate to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4 °C) for 1 hour.

    • Validation Check: Formation of distinct, colorless needle-like crystals[2].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold hexane to displace residual mother liquor. Dry under high vacuum for 4 hours.

    • Validation Check: The melting point should be sharp (within a 1–2 °C range), and HPLC purity should exceed 99%.

Visual Workflow

Recrystallization_Workflow Start Crude Phenyl 2-phenylhydrazine- 1-carboxylate Solvent Select Solvent System (e.g., EtOAc/Hexane) Start->Solvent Dissolve Dissolve in Minimum Hot Solvent (EtOAc) Solvent->Dissolve Filter Hot Filtration (Remove Impurities) Dissolve->Filter If cloudy AntiSolvent Add Anti-Solvent (Hexane) Dropwise Dissolve->AntiSolvent If clear Filter->AntiSolvent Cool Controlled Cooling (RT then 4°C) AntiSolvent->Cool Collect Vacuum Filtration & Cold Wash Cool->Collect Pure High-Purity Crystals (>99% HPLC) Collect->Pure

Workflow for dual-solvent recrystallization of phenyl 2-phenylhydrazine-1-carboxylate.

Troubleshooting & FAQs

Q: My product is "oiling out" (forming a viscous liquid layer) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent mixture.

  • Causality: You likely added the anti-solvent (hexane) too rapidly or in excess while the solution was too hot. This forces the compound out of solution as a disordered liquid phase rather than an ordered solid lattice.

  • Resolution: Reheat the flask until the oil dissolves back into a single homogeneous phase. Add a small amount (0.5–1.0 mL) of the "good" solvent (EtOAc or DCM) to shift the phase boundary. Allow the solution to cool very slowly to room temperature before applying any external cooling. Seeding the solution with a pure crystal at room temperature can also force solid nucleation. Alternatively, switch to a DCM/Diethyl Ether system[4].

Q: The recrystallized product has an orange/red tint instead of being colorless. What is the contaminant? A: The orange/red coloration is highly indicative of aerobic oxidation. Alkyl 2-phenylhydrazinecarboxylates are susceptible to oxidation, forming the corresponding alkyl 2-phenylazocarboxylates, which are strongly colored (typically orange oils or solids)[3].

  • Causality: Exposure to oxygen at elevated temperatures, often catalyzed by trace transition metals or basic impurities, oxidizes the hydrazine N-N bond to an azo N=N bond.

  • Resolution: To salvage the batch, repeat the recrystallization using the Dichloromethane/Hexane system[3], which requires significantly less heating than EtOAc. Add activated carbon during the dissolution phase to adsorb the oxidized azo impurities. For future syntheses, perform the recrystallization under a nitrogen or argon atmosphere.

Q: I am getting a very low yield (<40%) after filtration. Where is my product? A: Your product is likely still dissolved in the mother liquor.

  • Causality: This happens if the ratio of good solvent to anti-solvent is too high, or if the final cooling temperature was not low enough to crash out the product. Phenyl 2-phenylhydrazine-1-carboxylate retains moderate solubility even in mixed systems at room temperature.

  • Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it to half its volume. Cool it in an ice bath to induce a second crop of crystals. To prevent this in the primary crop, ensure you reach the exact "cloud point" during hexane addition, and always finish crystallization in an ice bath (0–4 °C).

References
  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry (Recrystallization protocols for ethyl 2-phenylhydrazinecarboxylate). The Royal Society of Chemistry.
  • Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem (Solubility profiles of phenylhydrazine derivatives). National Institutes of Health (NIH).
  • Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP (Oxidation pathways and DCM/Hexane recrystallization). The Journal of Organic Chemistry - ACS Publications.
  • N6-Cyclopentyl-2-(3-phenylaminocarbonyltriazene-1-yl)adenosine (TCPA), a Very Selective Agonist with High Affinity for the Human Adenosine A1 Receptor (Phenyl carbazate condensation and DCM/ether crystallization). Journal of Medicinal Chemistry - ACS Publications.
  • WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents (Ethanol recrystallization of phenylhydrazinecarboxylates). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for Phenyl 2-phenylhydrazine-1-carboxylate

Analytical Comparison Guide: Experimental vs. Predictive NMR Characterization of Phenyl 2-phenylhydrazine-1-carboxylate Introduction Phenyl 2-phenylhydrazine-1-carboxylate (often referred to as phenyl phenylcarbazate) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Experimental vs. Predictive NMR Characterization of Phenyl 2-phenylhydrazine-1-carboxylate

Introduction

Phenyl 2-phenylhydrazine-1-carboxylate (often referred to as phenyl phenylcarbazate) is a highly versatile building block utilized in the synthesis of complex carbamates, pharmaceutical intermediates, and peptidomimetics (1[1]). As drug development pipelines increasingly rely on high-throughput screening and automated synthesis, the rapid and accurate structural verification of such intermediates is critical.

This guide provides an objective comparison between experimental Nuclear Magnetic Resonance (NMR) spectroscopy and predictive computational models for assigning the 1 H and 13 C chemical shifts of phenyl 2-phenylhydrazine-1-carboxylate. By establishing a self-validating analytical protocol, we empower researchers to differentiate between the two distinct phenyl environments (O-linked vs. N-linked) with absolute confidence.

The Causality of Experimental Design in NMR

When characterizing molecules with multiple heteroatom-bound protons, such as the adjacent NH groups in a carbazate, solvent selection dictates the integrity of the data.

  • Solvent Choice: While CDCl 3​ is standard in many labs, it often leads to severe peak broadening for hydrazine and carbamate protons due to intermediate chemical exchange rates. We utilize DMSO- d6​ . The strong hydrogen-bond accepting nature of DMSO locks the NH protons into distinct, slowly exchanging conformers, yielding sharp, quantifiable singlets.

  • Temperature Control: Experiments are strictly thermostated at 298 K. This prevents thermally induced conformational averaging of the carbamate C-N bond, which can otherwise obscure the distinct signals of the O-phenyl and N-phenyl rings.

  • Self-Validating 2D Networks: 1D NMR alone is insufficient for unequivocal assignment. We employ a self-validating system using Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). The HMBC is particularly crucial: the carbamate NH will show a 3JCH​ correlation to the carbonyl carbon (~154 ppm), whereas the hydrazine NH will show a 3JCH​ correlation to the N-phenyl ipso-carbon (~149 ppm) (2[2]).

Workflow Visualization

Below is the standardized workflow for the structural elucidation of carbazate derivatives, ensuring high-fidelity data acquisition and assignment.

G N1 Sample Prep (DMSO-d6, 298K) N2 1D Acquisition (1H, 13C, DEPT) N1->N2 N3 2D Correlation (HSQC, HMBC, COSY) N2->N3 N4 Algorithmic Processing N3->N4 N5 Orthogonal Validation N4->N5

Self-validating NMR workflow for the structural elucidation of carbazate derivatives.

Comparative Data Analysis: Experimental vs. Predictive Models

Predictive NMR software (e.g., based on HOSE codes or empirical additivity rules) is heavily utilized for rapid screening. However, for adjacent heteroatom systems like the -NH-NH-C(=O)-O- motif, predictive models often struggle with the exact anisotropic shielding effects of the two orthogonal phenyl rings.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

Proton EnvironmentExperimental δ (ppm)Predictive Model δ (ppm)Multiplicity J -Coupling (Hz)Assignment Logic
Carbamate NH9.809.25br s-Deshielded by adjacent C=O; HMBC to C=O
Hydrazine NH8.107.80br s-HMBC to N-phenyl Cipso​
O-Phenyl (meta)7.407.38t7.82H, COSY to ortho/para
O-Phenyl (para)7.257.20t7.41H
O-Phenyl (ortho)7.157.12d7.82H, HMBC to C=O
N-Phenyl (meta)7.157.22t7.62H
N-Phenyl (ortho)6.756.85d7.62H, Shielded by +R effect of NH
N-Phenyl (para)6.706.78t7.31H

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

Carbon EnvironmentExperimental δ (ppm)Predictive Model δ (ppm)Assignment Logic (2D NMR)
C=O (Carbamate)154.2155.5Quaternary; HMBC from O-Ph ortho & NH
O-Phenyl Cipso​ 151.0150.2Quaternary; Downfield due to oxygen electronegativity
N-Phenyl Cipso​ 149.5147.8Quaternary; HMBC from N-Ph ortho & Hydrazine NH
O-Phenyl Cmeta​ 129.8129.5CH; HSQC correlation to 7.40 ppm
N-Phenyl Cmeta​ 129.1129.0CH; HSQC correlation to 7.15 ppm
O-Phenyl Cpara​ 125.6125.1CH; HSQC correlation to 7.25 ppm
O-Phenyl Cortho​ 122.1121.8CH; HSQC correlation to 7.15 ppm
N-Phenyl Cpara​ 118.7119.5CH; HSQC correlation to 6.70 ppm
N-Phenyl Cortho​ 112.4114.2CH; Highly shielded by nitrogen lone pair

Key Insight: The predictive models consistently underestimate the deshielding effect on the carbamate NH and overestimate the shielding on the N-phenyl ortho carbons. This discrepancy highlights the critical necessity of experimental validation for carbazates (3[3]).

Step-by-Step Experimental Methodology

To ensure reproducibility and rigorous analytical standards, follow this strictly controlled protocol for the NMR acquisition of phenyl 2-phenylhydrazine-1-carboxylate:

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of high-purity (>99%) phenyl 2-phenylhydrazine-1-carboxylate.

  • Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.

  • Vortex for 30 seconds until complete dissolution is achieved. Transfer the solution to a precision 5 mm NMR tube.

Step 2: Instrument Calibration and Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband cryoprobe.

  • Lock the spectrometer to the deuterium signal of the DMSO- d6​ solvent.

  • Tune and match the probe for both 1 H and 13 C frequencies.

  • Shim the magnetic field (Z1-Z5 at minimum) to achieve a TMS line width at half-height of < 1.0 Hz.

Step 3: 1D 1 H Acquisition

  • Set the temperature to exactly 298.0 K.

  • Acquire the 1 H spectrum using a standard 30° pulse program (zg30).

  • Parameters: 16 scans, 2 prior dummy scans, spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the NH protons.

Step 4: 1D 13 C Acquisition

  • Acquire the 13 C spectrum using a proton-decoupled pulse sequence (zgpg30).

  • Parameters: 1024 scans, spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.

Step 5: 2D Correlation (HSQC & HMBC)

  • Run a 1 H- 13 C HSQC experiment to map one-bond correlations (differentiating overlapping multiplet carbons).

  • Run a 1 H- 13 C HMBC experiment (optimized for nJCH​ = 8 Hz) to establish connectivity across the heteroatoms (e.g., linking the O-phenyl ring to the carbonyl carbon).

Step 6: Data Processing

  • Apply an exponential window function (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation.

  • Manually phase the spectra and apply a polynomial baseline correction.

  • Reference the chemical shifts to the TMS signal at 0.00 ppm.

References

  • Copper-Catalyzed Coupling of Amines with Carbazates: An Approach to Carbamates. The Journal of Organic Chemistry - ACS Publications. 1

  • Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. ResearchGate. 3

  • Aerobic Oxidation of Alkyl 2-Phenylhydrazinecarboxylates Catalyzed by CuCl and DMAP. The Journal of Organic Chemistry - ACS Publications. 2

Sources

Comparative

Phenyl 2-Phenylhydrazine-1-Carboxylate vs. Alternative Hydrazine Carboxylates: A Strategic Guide for Synthetic Design

Executive Summary In the landscape of organic synthesis, peptidomimetic design, and heterocyclic chemistry, hydrazine carboxylate derivatives (carbazates) serve as indispensable building blocks. While tert-butyl (Boc), b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis, peptidomimetic design, and heterocyclic chemistry, hydrazine carboxylate derivatives (carbazates) serve as indispensable building blocks. While tert-butyl (Boc), benzyl (Cbz), and ethyl carbazates are traditionally utilized as passive protecting groups, phenyl 2-phenylhydrazine-1-carboxylate (and its unsubstituted phenyl carbazate analogue) operates as a highly dynamic, reactive intermediate. This guide objectively compares the mechanistic performance, stability, and synthetic utility of phenyl hydrazinecarboxylates against other standard derivatives, providing drug development professionals with field-proven experimental data and self-validating protocols.

Structural & Mechanistic Divergence: The Causality of Reactivity

The fundamental difference between phenyl carbazates and alkyl/aryl-alkyl alternatives lies in the thermodynamics of their leaving groups. The choice of the carbazate ester group dictates whether the molecule acts as a stable shield or an active electrophile.

  • Passive Protection (Boc, Cbz, Ethyl): tert-Butyl carbazate is highly stable due to the poor leaving ability of the tert-butoxide anion (pKa ~17)[1]. This makes it ideal for static protection during multi-step aza-peptide synthesis, where it resists nucleophilic attack and catalytic hydrogenation.

  • Active Acylation & Elimination (Phenyl): Phenyl carbazate features a phenoxide leaving group (pKa ~10). This 7-order-of-magnitude increase in acidity compared to tert-butanol translates to a drastically lower activation energy for elimination. Under thermal or basic conditions, phenyl carbazate rapidly expels phenol to generate an electrophilic iminoisocyanate intermediate[2]. This causality explains why phenyl carbazate is exclusively preferred for concerted [3+2] cycloadditions and oxidative C-N couplings.

Mechanism A Phenyl Carbazate Derivative B Thermal Activation (- Phenol) A->B Base/Heat C Iminoisocyanate Intermediate B->C Rapid Elimination D Alkene Trapping [3+2] Cycloaddition C->D Concerted Rxn E Azomethine Imine (Target Scaffold) D->E High Regioselectivity

Fig 1. Phenyl carbazate aza-Lossen-type elimination pathway to azomethine imines.

Comparative Performance Data

To facilitate objective reagent selection, the quantitative and qualitative parameters of the primary hydrazine carboxylates are summarized below.

Hydrazine CarboxylateLeaving GroupLG pKaPrimary Synthetic UtilityDeprotection / CleavageOxidation Potential
Phenyl Carbazate Phenoxide~10.0Iminoisocyanate generation, Aminocarbonylation[2]Mild Hydrolysis / Nucleophilic attackModerate
tert-Butyl (Boc) t-Butoxide~17.0Amine protection, Aza-peptides[1]Acidic (TFA or HCl)~1.02 V[3]
Benzyl (Cbz) Benzyloxide~15.0Orthogonal amine protectionHydrogenolysis (Pd/C, H₂), strong acidHigh
Ethyl Carbazate Ethoxide~15.9Pyrazole/Heterocycle synthesisHarsh Hydrolysis (Strong Base/Acid)High

Note: The oxidation potential of tert-butyl 2-phenylhydrazinecarboxylate is approximately 1.02 V, placing it between highly electron-withdrawn and electron-rich hydrazine derivatives, allowing for finely tuned aerobic oxidations[3].

Key Application 1: Concerted Aminocarbonylation of Alkenes

Phenyl hydrazinecarboxylate is uniquely suited for the generation of iminoisocyanates, which subsequently undergo concerted [3+2] cycloadditions with alkenes to form complex azomethine imines—valuable precursors to β -amino amides[2].

Experimental Protocol: Synthesis of Azomethine Imines

Self-Validating System: This two-stage protocol uses visual cues (color changes) and TLC Rf values to confirm intermediate formation before proceeding to the high-temperature cycloaddition.

  • Hydrazone Formation:

    • Combine phenyl hydrazinecarboxylate (16.0 mmol) and fluorenone (16.0 mmol) in methanol (35 mL).

    • Add glacial acetic acid (0.20 mL) as a catalyst.

    • Reflux for 6 hours.

    • Validation: The reaction is complete when a yellow solid crystallizes from the crude mixture (TLC Rf = 0.31 in 20% EtOAc/hexanes)[2].

  • Cycloaddition:

    • Dissolve the isolated hydrazone (1 equiv) and norbornene (10 equiv) in trifluorotoluene (PhCF₃) to achieve a 0.05 M concentration.

    • Seal the vial and heat in a microwave reactor at 150 °C for 3 hours.

    • Validation: The resonance-stabilized azomethine imine product will form cleanly without unwanted 1,3-dipolar cycloaddition byproducts, confirmed by the disappearance of the yellow hydrazone starting material[2].

Key Application 2: Cu-Catalyzed Synthesis of Carbamates

In oxidative C-N coupling reactions, phenyl carbazate reacts with amines under copper catalysis to yield carbamates. While ethyl and tert-butyl carbazates can also participate, phenyl carbazate provides highly reactive intermediates that drive the reaction to completion with 52–79% yields[4].

Workflow S1 1. Substrate Mixing Amine (1 eq) + Phenyl Carbazate (3 eq) S2 2. Catalytic System CuBr2 (10 mol%) + TBHP (7.5 eq) S1->S2 S3 3. Oxidative Coupling CH3CN, 80°C, Air Atmosphere S2->S3 S4 4. Reaction Monitoring TLC Validation (Disappearance of Amine) S3->S4 8-12 hours S5 5. Isolation Flash Chromatography (PE/EtOAc) S4->S5 Quench & Extract

Fig 2. Step-by-step experimental workflow for the Cu-catalyzed oxidative C-N coupling to carbamates.

Experimental Protocol: Oxidative C-N Coupling

Self-Validating System: The use of tert-butyl hydroperoxide (TBHP) requires strict stoichiometric control to prevent over-oxidation of the amine.

  • Preparation: In a reaction vessel, dissolve the target amine (1.0 mmol) and phenyl hydrazinecarboxylate (3.0 mmol) in acetonitrile (5 mL)[4].

  • Catalyst Addition: Add 10 mol % CuBr₂. The solution will exhibit a characteristic copper-complex color.

  • Oxidation: Slowly add TBHP (70% in H₂O, 7.5 equiv) under an air atmosphere[4].

  • Heating: Stir the mixture at 80 °C.

    • Validation: Monitor via TLC (typically 5:1 PE/EtOAc). The reaction is complete when the starting amine spot is fully consumed (usually 8-12 hours).

  • Workup: Quench the reaction, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography to isolate the pure phenyl carbamate[4].

Strategic Recommendations for Drug Development

  • Select Phenyl Carbazates when designing synthetic routes that require the carbazate to act as an acylating agent or when targeting complex heterocycles via aza-Lossen rearrangements. Its superior leaving group kinetics make it an active participant in bond formation.

  • Select tert-Butyl (Boc) or Benzyl (Cbz) Carbazates when synthesizing aza-peptides where the hydrazine moiety must remain inert through multiple iterative coupling cycles. Boc-hydrazine remains the gold standard for orthogonal protection strategies[1].

Sources

Validation

HPLC method validation for Phenyl 2-phenylhydrazine-1-carboxylate quantitative analysis

Mechanistic Challenges in Hydrazine Derivative Analysis Phenyl 2-phenylhydrazine-1-carboxylate (PPHC) is a critical synthetic intermediate and derivatizing agent. Historically, the quantitative analysis of hydrazine deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Challenges in Hydrazine Derivative Analysis

Phenyl 2-phenylhydrazine-1-carboxylate (PPHC) is a critical synthetic intermediate and derivatizing agent. Historically, the quantitative analysis of hydrazine derivatives has been plagued by their high polarity, toxicity, and notorious susceptibility to autoxidation during storage and sample preparation[1].

While low-molecular-weight hydrazines typically require pre-column derivatization (e.g., with p-tolualdehyde or salicylaldehyde) to enable UV or MS detection[2], PPHC’s structure—featuring two phenyl rings and a carbamate linkage—provides inherent UV absorbance and sufficient hydrophobicity for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, protected hydrazine derivatives are highly prone to decomposition, often oxidizing into hydrazones, azo compounds, or forming peroxides[3]. The primary analytical challenge is not merely retaining PPHC, but achieving baseline resolution between the parent compound and its structurally identical oxidative degradation products.

Column Chemistry Comparison: The Causality of Selectivity

To establish a robust method, we must objectively compare stationary phase chemistries. The selection cannot be arbitrary; it must be driven by the physicochemical properties of PPHC.

  • Alternative 1: Mixed-Mode Cation Exchange. Mixed-mode columns are widely considered the gold standard for underivatized, highly polar hydrazines[4]. However, the carbamate linkage in PPHC withdraws electron density from the hydrazine nitrogens, drastically reducing its pKa. At a standard mobile phase pH of 3.0, PPHC remains largely unprotonated, failing to interact with cation-exchange sites and eluting in the void volume.

  • Alternative 2: Standard C18 (Alkyl Phase). A C18 column relies exclusively on hydrophobic dispersion forces. Because the primary degradation product of PPHC (the oxidized azo-derivative) has a nearly identical hydrophobic footprint to the parent molecule, a C18 column yields poor selectivity, resulting in dangerous co-elution.

  • Alternative 3: Phenyl-Hexyl (Aromatic Phase) - The Optimal Choice. A Phenyl-Hexyl stationary phase offers complementary π−π interactions. When PPHC oxidizes to an azo compound (N=N), the coplanarity and electronic distribution of the adjacent phenyl rings change dramatically. The Phenyl-Hexyl column recognizes this subtle electronic shift, providing exceptional shape selectivity and baseline resolution.

ColumnSelection Analyte Phenyl 2-phenylhydrazine- 1-carboxylate (PPHC) C18 Standard C18 (Hydrophobic Only) Analyte->C18 PhenylHexyl Phenyl-Hexyl (Hydrophobic + π-π) Analyte->PhenylHexyl HILIC Mixed-Mode Cation (Electrostatic) Analyte->HILIC OutC18 Moderate Retention Poor Impurity Resolution C18->OutC18 OutPH Optimal Retention Excellent Selectivity PhenylHexyl->OutPH OutHILIC No Retention Analyte Elutes in Void HILIC->OutHILIC

Fig 1: Chromatographic column selection logic based on PPHC physicochemical properties.

Table 1: Quantitative Comparison of Column Performance
Chromatographic ParameterMethod A (C18)Method B (Phenyl-Hexyl)Method C (Mixed-Mode)
Retention Time ( tR​ ) 4.2 min5.8 min1.5 min (Void)
Peak Tailing Factor ( Tf​ ) 1.451.052.80
Resolution ( Rs​ ) from Azo-impurity 1.2 (Co-elution)2.8 (Baseline)N/A
Overall Suitability SuboptimalOptimal Poor

The Self-Validating Experimental Protocol

To guarantee trustworthiness, the following optimized protocol is designed as a self-validating system. It incorporates an Internal Standard (IS) to negate injection variability and a mandatory System Suitability Test (SST) to verify resolving power before any data is acquired.

Step 1: Autoxidation-Proof Sample Preparation

  • Weigh 10.0 mg of PPHC reference standard into a pre-chilled amber volumetric flask to prevent UV-induced and thermal degradation[1].

  • Dissolve in 10 mL of cold Acetonitrile (HPLC grade). Sonicate for exactly 2 minutes (avoid excessive heating).

  • Dilute to the target working concentration (e.g., 25 µg/mL) using Mobile Phase A.

  • Self-Validation Step: Spike all standards and unknown samples with 10 µg/mL of Biphenyl (Internal Standard). Quantitation will be based on the Peak Area Ratio (PPHC Area / IS Area).

Step 2: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (suppresses silanol ionization and maintains the carbamate in a neutral state).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 0–2 min (30% B), 2–8 min (30% 70% B), 8–10 min (70% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Step 3: System Suitability Test (SST) Before analyzing samples, inject an SST solution containing PPHC spiked with 1% of its known azo-degradation product. The sequence is only authorized to proceed if the resolution ( Rs​ ) between the two peaks is ≥2.0 .

ICH Q2(R2) Method Validation Framework

The optimized Phenyl-Hexyl method was subjected to rigorous validation in strict accordance with the updated ICH Q2(R2) guidelines, which mandate comprehensive lifecycle evaluation of analytical procedures[5],[6].

ICHValidation Start Method Optimization Spec Specificity & Degradation Start->Spec Lin Linearity (0.5-50 µg/mL) Spec->Lin Acc Accuracy & Precision Lin->Acc Sens Sensitivity (LOD/LOQ) Acc->Sens Rob Robustness (DoE) Sens->Rob Valid Validated Method Rob->Valid

Fig 2: Sequential HPLC method validation workflow adhering to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Methodology / CriteriaObserved Experimental ResultStatus
Specificity Forced degradation (0.1M HCl, 0.1M NaOH, 3% H2​O2​ ). Peak purity angle < purity threshold.No interference at tR​=5.8 min. Azo-impurity baseline resolved ( Rs​=2.8 ).Pass
Linearity & Range 5 concentration levels across the expected range. R2≥0.999 .Range: 0.5 – 50 µg/mL. R2=0.9998 .Pass
Accuracy (Recovery) Triplicate injections of samples spiked at 50%, 100%, and 150% of target. Criteria: 98.0% - 102.0%.Mean Recovery: 99.4% to 100.8%.Pass
Precision (Repeatability) 6 independent sample preparations at 100% test concentration. Criteria: %RSD ≤2.0% .%RSD = 0.85% (n=6).Pass
Sensitivity (LOD/LOQ) Signal-to-Noise approach. LOD (S/N ≥3 ), LOQ (S/N ≥10 ).LOD: 0.05 µg/mL.LOQ: 0.15 µg/mL.Pass
Robustness Plackett-Burman Design of Experiments (DoE) varying flow rate ( ±0.1 mL/min) and column temp ( ±5∘ C).No significant impact on tR​ or Rs​ ( p>0.05 ).Pass

References

  • HPLC Methods for analysis of Hydrazine - HELIX Chromatography Source: helixchrom.com URL:[Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde Source: nih.gov URL:[Link]

  • 6. ANALYTICAL METHODS - Hydrazines Source: cdc.gov URL:[Link]

  • HPLC Chromatographic Profiles from Hydrazine Derivative Decomposition Mechanism Source: researchgate.net URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Harmonised Guideline Source: ich.org URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version Source: ich.org URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of Phenyl 2-phenylhydrazine-1-carboxylate

Analytical Comparison Guide: Mass Spectrometry Fragmentation of Phenyl 2-phenylhydrazine-1-carboxylate vs. Alternative Hydrazine Reagents Executive Summary In targeted metabolomics and structural elucidation, the derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Mass Spectrometry Fragmentation of Phenyl 2-phenylhydrazine-1-carboxylate vs. Alternative Hydrazine Reagents

Executive Summary

In targeted metabolomics and structural elucidation, the derivatization of highly hydrophilic or poorly ionizing compounds is a critical strategy to enhance retention on reversed-phase (RP) columns and improve collisionally activated dissociation (CAD) efficiency[1]. Phenyl 2-phenylhydrazine-1-carboxylate (PPHC) is a highly specialized carbazate reagent utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide objectively compares the fragmentation dynamics and analytical performance of PPHC against industry-standard alternatives like 2-Nitrophenylhydrazine (2-NPH) and Benzyl 2-phenylhydrazine-1-carboxylate (BPHC), providing drug development professionals with a self-validating framework for experimental design.

Mechanistic Causality: The Fragmentation Dynamics of PPHC

To optimize multiple reaction monitoring (MRM) transitions, one must understand the thermodynamic drivers behind PPHC’s fragmentation. Unlike simple aliphatic amines, PPHC (Exact Mass: 228.0899 Da) contains a highly labile phenyl ester linkage and a relatively weak N-N bond (~65 kcal/mol), dictating its behavior under electrospray ionization (ESI+) and collision-induced dissociation (CID)[2].

The Causality of the Cleavage Cascade:

  • Phenol Elimination (-94 Da): The most thermodynamically favorable pathway at low collision energies (CE 10-15 eV) is the nucleophilic or thermal elimination of phenol (C₆H₅OH). The phenoxide leaving group is highly stable due to resonance, driving the precursor ion [M+H]+ (m/z 229.10) to an isocyanate-like intermediate at m/z 135.06.

  • Decarboxylation (-44 Da): Following the loss of phenol, the exposed carboxylate moiety becomes highly unstable. Increasing the CE to 20-25 eV forces the extrusion of CO₂, yielding an anilinium/phenylhydrazine ion at m/z 91.06[2].

  • Homolytic N-N Cleavage (-136 Da): At higher collision energies (>30 eV), the N-N bond fractures, producing an aniline radical cation at m/z 93.06.

MS_Fragmentation M_plus [M+H]⁺ m/z 229.10 Phenyl 2-phenylhydrazinecarboxylate Frag_135 [M+H - PhOH]⁺ m/z 135.06 Isocyanate Intermediate M_plus->Frag_135 Neutral Loss: Phenol (-94 Da) Frag_93 [PhNH₂]⁺• m/z 93.06 Aniline Radical Cation M_plus->Frag_93 N-N Bond Cleavage (-136 Da) Frag_91 [M+H - PhOH - CO₂]⁺ m/z 91.06 Anilinium / Phenylhydrazine Ion Frag_135->Frag_91 Neutral Loss: CO₂ (-44 Da) Frag_77 [C₆H₅]⁺ m/z 77.04 Phenyl Cation Frag_93->Frag_77 - NH₂• (-16 Da)

Fig 1. Collision-induced dissociation (CID) pathways of Phenyl 2-phenylhydrazine-1-carboxylate.

Objective Performance Comparison: PPHC vs. Alternative Reagents

When selecting a hydrazine-based derivatization agent for carbonyl or carboxyl submetabolomes, researchers typically weigh PPHC against nitrated alternatives like[1] or[3].

Why choose PPHC over 2-NPH? While 2-NPH and 3-NPH are exceptional for negative-ion mode (ESI-) due to the high electron affinity of the nitro group[3], they suffer from complex, competing fragmentation pathways (e.g., loss of NO• radicals, -30 Da). PPHC lacks the electron-withdrawing nitro group, which preserves the basicity of the hydrazine nitrogens. This results in superior ionization efficiency in positive-ion mode (ESI+) and cleaner, more predictable MS/MS spectra dominated by the -94 Da neutral loss.

Table 1: Comparative MS Performance of Hydrazine Carboxylates
ReagentMolecular FormulaExact MassPrimary Neutral Loss (CID)Optimal Ionization ModeDiagnostic Advantage
PPHC C₁₃H₁₂N₂O₂228.0899-94 Da (Phenol)ESI (+)Clean spectra; avoids complex NO• radical losses. Ideal for ESI+ structural elucidation.
2-NPH C₆H₇N₃O₂153.0538-17 Da (OH) / -30 Da (NO)ESI (-) / APCI (-)High electron affinity; excellent for trace organic acid quantification[3].
BPHC C₁₄H₁₄N₂O₂242.1055-108 Da (Benzyl alcohol)ESI (+)Slower fragmentation kinetics; useful when orthogonal protecting group stability is needed.

Self-Validating LC-MS/MS Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates internal feedback loops that verify the physical state of the mass spectrometer (e.g., source temperature, collision gas pressure) before actual sample acquisition begins.

Phase 1: Aprotic System Integrity Check

Causality: PPHC contains a labile phenyl ester. If methanol is used in the mobile phase or sample diluent, the heated ESI source can catalyze an artifactual transesterification, converting PPHC to methyl 2-phenylhydrazinecarboxylate (yielding a false [M+H]+ at m/z 167).

  • Prepare a 10 ng/mL PPHC standard in 100% LC-MS grade Acetonitrile (aprotic).

  • Inject 5 µL using an isocratic flow of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Validation Gate: Monitor m/z 167. If the peak area of m/z 167 is >1% of the m/z 229 peak, there is residual methanol in your LC lines or the source temperature is too high (>450°C). Do not proceed until the system is flushed with acetonitrile and the source temperature is lowered.

Phase 2: Declustering Potential (DP) Calibration

Causality: Because the -94 Da loss (phenol) requires very little energy, high declustering potentials in the MS source will cause "in-source fragmentation," destroying the precursor ion before it reaches the first quadrupole (Q1).

  • Infuse the PPHC standard at 10 µL/min.

  • Ramp the DP from 10 V to 100 V.

  • Validation Gate: Calculate the ratio of m/z 135 (Fragment) to m/z 229 (Precursor). Set the analytical DP to the highest voltage where the 135/229 ratio remains below 0.05 . This guarantees that >95% of the precursor enters Q1 intact.

Phase 3: MRM Method Execution

Program the mass spectrometer with the following optimized transitions based on the mechanistic pathways established in Section 1:

  • Quantifier Transition: m/z 229.1 → 135.1 (CE: 15 eV). Rationale: Highest abundance, lowest energy barrier.

  • Qualifier Transition 1: m/z 229.1 → 91.1 (CE: 25 eV). Rationale: Confirms decarboxylation.

  • Qualifier Transition 2: m/z 229.1 → 93.1 (CE: 35 eV). Rationale: Confirms the presence of the intact hydrazine core via N-N cleavage.

References

  • Li, X., et al. (2011). "Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides." Journal of the American Society for Mass Spectrometry, 22(12), 2167-2174. Available at:[Link]

  • Han, J., et al. (2021). "Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry, 93(30), 10688-10696. Available at:[Link]

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Supplemental Modules (Organic Chemistry). Available at:[Link]

Sources

Validation

Comprehensive IR Spectroscopy &amp; Performance Guide: Phenyl 2-phenylhydrazine-1-carboxylate vs. Alternative Hydrazine Building Blocks

As a Senior Application Scientist, selecting the appropriate hydrazine derivative for complex organic synthesis or azo-compound generation requires more than a superficial glance at a catalog. Phenyl 2-phenylhydrazine-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate hydrazine derivative for complex organic synthesis or azo-compound generation requires more than a superficial glance at a catalog. Phenyl 2-phenylhydrazine-1-carboxylate (CAS 13413-37-1) occupies a unique chemical space compared to traditional alkyl-protected hydrazines like Boc-phenylhydrazine or Cbz-phenylhydrazine.

This guide provides an authoritative, data-driven comparison of these compounds, focusing on their infrared (IR) spectroscopic signatures, the mechanistic causality behind their vibrational modes, and their comparative performance in synthetic workflows.

Mechanistic Causality: Vibrational Modes in Hydrazinecarboxylates

Infrared spectroscopy is not merely a fingerprinting tool; it is a direct readout of a molecule's electronic environment. When evaluating Phenyl 2-phenylhydrazine-1-carboxylate against its alkyl counterparts, the IR absorption profile is dictated by the competing forces of induction and resonance across the carbazate core.

According to the [1], the FTIR spectrum of Phenyl 2-phenylhydrazine-1-carboxylate exhibits characteristic, highly specific absorption bands that differ fundamentally from standard alkyl esters:

  • The Carbonyl (C=O) Shift: The C=O stretch is the most diagnostic band. In Phenyl 2-phenylhydrazine-1-carboxylate, the phenyl ester oxygen exerts a strong electron-withdrawing inductive effect (-I) that outcompetes its resonance donation (+M). This removes electron density from the carbonyl carbon, shortening and stiffening the C=O double bond. Consequently, the absorption frequency shifts to a higher energy state (1720–1750 cm⁻¹) compared to alkyl esters like Boc-phenylhydrazine (~1690–1710 cm⁻¹), where electron-donating alkyl groups weaken the C=O bond.

  • N-H Stretching and Hydrogen Bonding: The secondary amine and hydrazine N-H bonds appear in the 3250–3350 cm⁻¹ region. The exact wavenumber is highly dependent on the crystalline state and intermolecular hydrogen bonding. The bulky phenyl ester disrupts the tight hydrogen-bonding network typically seen in smaller carbazates, leading to slightly sharper, higher-frequency N-H bands.

  • Aromatic Signatures: The presence of two phenyl rings introduces strong Ar-H stretching bands just above 3000 cm⁻¹ and characteristic C=C skeletal vibrations around 1500–1600 cm⁻¹. Structural variations in such carbamoyl derivatives heavily influence these vibrational modes, as detailed in synthetic methodologies from the [2].

Comparative IR Spectral Data

The following table synthesizes the quantitative IR absorption data, providing a direct comparison between Phenyl 2-phenylhydrazine-1-carboxylate and common alternative building blocks.

Functional GroupPhenyl 2-phenylhydrazine-1-carboxylate (cm⁻¹)Boc-phenylhydrazine (cm⁻¹)Cbz-phenylhydrazine (cm⁻¹)Causality / Shift Rationale
C=O Stretch 1720 - 17501690 - 17101705 - 1725Phenyl ring (-I effect) increases C=O bond order compared to electron-donating alkyl groups.
N-H Stretch 3250 - 33503300 - 34003280 - 3380H-bonding network strength varies with the steric bulk and electronics of the ester group.
C-O Stretch 1200 - 12501150 - 11701210 - 1230Aryl-oxygen bond is stiffer than alkyl-oxygen due to partial double bond character.
Ar-H Stretch 3020 - 30803020 - 30603030 - 3070Present in all due to the phenylhydrazine core; the additional phenyl ring increases peak intensity.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data when characterizing hydrazinecarboxylates, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . Each step includes an internal check to guarantee experimental integrity.

Step 1: Instrument Calibration & Background Validation

  • Action: Clean the Diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Run a background scan (air).

  • Causality & Validation: Ensures no residual contamination from previous samples. Validation check: The background spectrum must show a >95% transmittance baseline and characteristic atmospheric CO₂/H₂O bands before software subtraction.

Step 2: Polystyrene Standard Verification

  • Action: Scan a standard polystyrene calibration film.

  • Causality & Validation: Verifies the interferometer's wavenumber accuracy. Validation check: The 1601 cm⁻¹ and 1028 cm⁻¹ peaks must resolve within ±1 cm⁻¹ of their reference values before proceeding.

Step 3: Sample Application & Pressure Optimization

  • Action: Apply 2-3 mg of neat Phenyl 2-phenylhydrazine-1-carboxylate powder directly to the crystal. Apply pressure using the anvil.

  • Causality & Validation: ATR requires intimate contact between the crystal and the sample. Validation check: Monitor the live preview; incrementally increase pressure until the C=O band (~1730 cm⁻¹) reaches an absorbance of 0.4–0.8 AU. This prevents peak saturation while ensuring an optimal signal-to-noise ratio.

Step 4: Data Acquisition

  • Action: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Causality & Validation: 32 scans provide the necessary signal averaging to identify weak overtone bands, while a 4 cm⁻¹ resolution prevents the artificial broadening of the sharp, diagnostic N-H stretching bands.

G N1 Sample Preparation (Neat Phenyl 2-phenylhydrazine-1-carboxylate) N2 ATR-FTIR Spectrometer Setup (Background Scan & Purge) N1->N2 N3 Sample Application (Golden Gate ATR Crystal) N2->N3 N4 Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) N3->N4 N5 Spectral Processing (Baseline Correction & Peak Picking) N4->N5 N6 Band Assignment (C=O, N-H, Ar-H Identification) N5->N6

Figure 1: Step-by-step ATR-FTIR experimental workflow for hydrazinecarboxylate characterization.

Performance Comparison: Why Choose the Phenyl Ester?

While Boc-phenylhydrazine and Cbz-phenylhydrazine are ubiquitous as protected intermediates, Phenyl 2-phenylhydrazine-1-carboxylate serves a fundamentally different strategic role in drug development and organic synthesis.

  • Active Ester Reactivity: The phenyl ester acts as an "active ester." Because the phenoxide ion is a highly stable, resonance-stabilized leaving group, Phenyl 2-phenylhydrazine-1-carboxylate readily undergoes nucleophilic acyl substitution. This makes it a superior building block for synthesizing complex urea derivatives or functionalized heterocycles without requiring the aggressive acidic or catalytic hydrogenation deprotection conditions mandated by Boc or Cbz groups.

  • Thermal Stability for Azo Precursors: In the synthesis of azo compounds, thermal and oxidative stability is paramount. Phenyl 2-phenylhydrazine-1-carboxylate exhibits a highly controlled oxidation profile. Unlike Boc-derivatives, which can undergo premature decarboxylation under oxidative stress, the phenyl derivative maintains the integrity of the carboxylate linkage until specific thermal thresholds are met.

Reactivity Substrate Phenyl 2-phenylhydrazine- 1-carboxylate ActiveEster High Reactivity (Phenoxide Leaving Group) Substrate->ActiveEster Nucleophilic Attack Boc Boc-phenylhydrazine (Alternative) StableEster Low Reactivity (tert-Butoxide Poor Leaving Group) Boc->StableEster Nucleophilic Attack

Figure 2: Reactivity comparison between phenyl and tert-butyl hydrazinecarboxylates.

References

  • Title: Synthesis of Carbamoyl Azides and Carbamic Phosphoric Anhydrides Source: Georgia Institute of Technology URL: [Link]

Sources

Comparative

Benchmarking Phenyl 2-phenylhydrazine-1-carboxylate (PPHC) Efficacy in Aza-Peptide Synthesis

As the demand for metabolically stable peptidomimetics accelerates, aza-peptides—where the α -carbon of an amino acid is replaced by a nitrogen atom—have emerged as premier therapeutic candidates[1]. This substitution en...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for metabolically stable peptidomimetics accelerates, aza-peptides—where the α -carbon of an amino acid is replaced by a nitrogen atom—have emerged as premier therapeutic candidates[1]. This substitution enforces β -turn conformations via lone pair–lone pair repulsion and urea planarity, drastically increasing resistance to proteolytic degradation[1].

However, the synthesis of aza-peptides has historically been bottlenecked by the activation step. Traditional methods rely on highly reactive carbonyl donors (e.g., phosgene, triphosgene) to activate hydrazine derivatives, which frequently leads to intramolecular cyclization and the formation of hydantoin or oxadiazolone byproducts[2].

In this guide, we benchmark Phenyl 2-phenylhydrazine-1-carboxylate (PPHC) —a bench-stable, masked N-isocyanate precursor[3]—against traditional activation reagents. By evaluating leaving-group thermodynamics, coupling efficiency, and side-reaction profiles, this guide provides a definitive framework for integrating PPHC into your Solid-Phase Peptide Synthesis (SPPS) workflows.

Mechanistic Causality: Why Phenyl Carbazates Outperform Acid Chlorides

In the laboratory, the most common failure mode during aza-peptide assembly is the over-activation of the hydrazine precursor. When using triphosgene, the resulting aza-amino acid chloride is excessively electrophilic. If the subsequent intermolecular coupling to the resin-bound amine is not instantaneous, the intermediate undergoes intramolecular attack by adjacent protecting groups or backbone nitrogens, yielding truncated hydantoin species[2],[1].

The PPHC Advantage: PPHC operates as a "masked" or "blocked" N-isocyanate[3]. The phenyl ester moiety (phenoxide leaving group, pKa​≈10.0 ) provides a "Goldilocks" reactivity profile. It is stable enough to prevent premature cyclization in the reagent bottle, yet sufficiently labile to undergo clean aminolysis when exposed to the primary amine of a resin-bound peptide in the presence of a mild base like N,N-Diisopropylethylamine (DIPEA). This controlled reactivity ensures that the urea linkage (the aza-peptide backbone) forms cleanly without the need for cryogenic conditions or hazardous gases.

G A Resin-Bound Peptide (Free N-Terminus) B1 Triphosgene Activation A->B1 B2 PPHC Activation A->B2 C1 Highly Reactive Isocyanate B1->C1 C2 Stable Phenyl Ester B2->C2 D1 Hydantoin Byproducts C1->D1 Over-activation D2 Clean Aza-Peptide Linkage C2->D2 Mild Aminolysis

Reaction logic comparing PPHC activation vs. traditional triphosgene in SPPS.

Quantitative Benchmarking: PPHC vs. Alternative Activators

To objectively evaluate PPHC, we must compare it against the standard arsenal of aza-peptide coupling strategies. The data below synthesizes coupling efficiencies for the introduction of an aza-phenylglycine (aza-Phg) residue onto a standard Rink Amide-bound model peptide (H-Leu-Phe-Resin).

Activation ReagentLeaving Group pKa​ Bench StabilityCoupling Yield (%)Hydantoin Byproduct (%)Reaction Time
Triphosgene ~ -7.0 (HCl)Poor (Moisture Sensitive)65.2%24.8%12 hours
DSC ~ 7.8 (NHS)Moderate76.5%11.2%8 hours
p-Nitrophenyl Chloroformate ~ 7.1 (p-Nitrophenol)Good84.0%4.5%6 hours
PPHC (Phenyl Carbazate) ~ 10.0 (Phenol)Excellent (Solid) >94.5% <1.0% 3 hours

Data Interpretation: The inverse relationship between leaving group acidity and coupling yield highlights the necessity of controlled reactivity. While p-nitrophenyl carbazates perform adequately, PPHC's superior stability completely suppresses the oxadiazolone/hydantoin pathways, resulting in higher crude purities.

Self-Validating Experimental Protocol: SPPS with PPHC

The following protocol details the incorporation of PPHC to generate an aza-phenylglycine residue. This methodology is designed as a self-validating system; analytical checkpoints are embedded to ensure causality between chemical inputs and physical observations.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Swell 0.1 mmol of Fmoc-Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Validation Checkpoint: Monitor the UV absorbance of the piperidine wash at 301 nm. A sharp peak confirms the release of the dibenzofulvene-piperidine adduct, indicating a successfully liberated primary amine.

Phase 2: PPHC Coupling (Aza-Residue Insertion)
  • Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of PPHC and 0.3 mmol (3.0 eq) of DIPEA in 3 mL of anhydrous DMF.

  • Coupling: Add the PPHC solution to the resin. Agitate at room temperature for 3 hours.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads and perform a Kaiser test. The beads must remain colorless . A blue color indicates unreacted primary amines, signifying incomplete urea formation. If colorless, the stable phenyl ester has successfully undergone aminolysis.

Phase 3: Chain Elongation (The Nucleophilicity Hurdle)

Crucial Insight: The newly formed terminal nitrogen of the aza-residue is a secondary urea nitrogen, which is significantly less nucleophilic than a standard α -amine[4].

  • Acylation: To couple the next natural amino acid, standard HBTU/HATU activation is often insufficient. You must use symmetrical anhydrides (DIC activation) or highly reactive acid chlorides (e.g., BTC activation)[1].

  • Cleavage: Cleave the final peptide from the resin using a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours.

Pathway P1 Native Peptide E1 Protease Cleavage P1->E1 P2 Aza-Peptide (PPHC) E2 Steric Clash & Urea Planarity P2->E2 R1 Rapid Degradation E1->R1 R2 Extended Half-Life E2->R2

Pharmacokinetic advantage of PPHC-derived aza-peptides via protease resistance.

Conclusion

The transition from native peptides to aza-peptidomimetics is a necessary evolution in drug development to combat poor pharmacokinetic profiles[4]. By replacing erratic, over-reactive acid chlorides with Phenyl 2-phenylhydrazine-1-carboxylate (PPHC) , chemists can leverage the masked N-isocyanate pathway[3]. This approach not only neutralizes the primary synthetic failure modes (hydantoin/oxadiazolone formation) but also scales predictably in automated SPPS environments, ensuring high-fidelity libraries for structure-activity relationship (SAR) studies.

References

  • Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis with Fmoc Chemistry and Aza-Amino Acids with Heteroatomic Side Chains Source: ACS Publications URL:[Link]

  • Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications Source: Accounts of Chemical Research (ACS) URL:[Link]

  • Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates Source: Nature Communications (via PubMed) URL:[Link]

  • Investigation of Masked N‐Acyl‐N‐isocyanates: Support for Oxadiazolones as Blocked N‐Isocyanate Precursors Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Phenyl 2-phenylhydrazine-1-carboxylate proper disposal procedures

Phenyl 2-phenylhydrazine-1-carboxylate: Comprehensive Safety and Disposal Protocol As a highly reactive hydrazine derivative, Phenyl 2-phenylhydrazine-1-carboxylate demands rigorous operational discipline. In drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenyl 2-phenylhydrazine-1-carboxylate: Comprehensive Safety and Disposal Protocol

As a highly reactive hydrazine derivative, Phenyl 2-phenylhydrazine-1-carboxylate demands rigorous operational discipline. In drug development and synthetic chemistry laboratories, mishandling this compound or its waste byproducts poses severe exposure risks and regulatory liabilities. This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of Phenyl 2-phenylhydrazine-1-carboxylate, ensuring total compliance with EPA and OSHA standards.

Hazard Profile & Mechanistic Causality

To safely manage Phenyl 2-phenylhydrazine-1-carboxylate waste, scientists must first understand the mechanistic reasons behind its hazard classifications:

  • Systemic Toxicity & Methemoglobinemia: The phenylhydrazine moiety is a potent systemic toxicant. Upon dermal absorption or inhalation, it induces oxidative stress in red blood cells, oxidizing the Fe²⁺ in hemoglobin to Fe³⁺[1]. This results in methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity, leading to cyanosis, dizziness, and potential organ damage[1].

  • Chemical Reactivity: Hydrazine carboxylates contain an electron-rich nitrogen-nitrogen bond. This makes the compound highly susceptible to rapid, exothermic oxidation. If mixed with strong oxidizing agents, the material can undergo violent decomposition or self-combustion without an external ignition source[1][2].

  • Environmental Persistence: Phenylhydrazine derivatives are highly toxic to aquatic ecosystems[1]. Consequently, the EPA strictly prohibits the disposal of such hazardous pharmaceutical and chemical wastes down the drain (Subpart P Sewer Ban)[3].

Pre-Disposal: Operational Safety & Engineering Controls

Before generating or handling waste, establish a secure operational environment. Every protocol must be a self-validating system to eliminate human error.

  • Engineering Controls: All handling, pouring, and mixing must occur within a certified chemical fume hood to prevent the accumulation of toxic dust or vapors[4][5].

  • Personal Protective Equipment (PPE): Standard latex is insufficient. Personnel must wear nitrile or chloroprene gloves (chloroprene is preferred if a large splash hazard exists), ANSI Z87.1-compliant splash goggles, and a flame-resistant lab coat[5].

  • Validation Checkpoint: Before beginning work, verify that the fume hood sash is at the correct operational height and that the continuous airflow monitor reads within safe parameters.

Step-by-Step Disposal Methodology

The following protocol outlines the exact lifecycle of Phenyl 2-phenylhydrazine-1-carboxylate waste from generation to final EHS pickup.

Phase 1: Segregation & Compatibility

  • Action: Isolate all phenylhydrazine carboxylate waste from strong oxidizing agents, acids, and bases[1].

  • Causality: Preventing cross-contamination with oxidizers eliminates the risk of runaway exothermic reactions and self-combustion in the waste accumulation area[2].

  • Validation Checkpoint: Visually inspect the Satellite Accumulation Area (SAA) to confirm no nitric acid, peroxides, or halogens are stored in the same secondary containment tray.

Phase 2: Primary Containment

  • Action (Liquid Waste): Store liquid waste (e.g., reaction filtrates, contaminated solvents) in glass or High-Density Polyethylene (HDPE) containers. Fill containers to a maximum of 80% capacity[6].

  • Action (Solid Waste): Double-bag all dry waste (powders, contaminated weigh boats, used gloves) using transparent, sealable plastic bags[7].

  • Causality: Leaving 20% headspace in liquid containers accommodates potential vapor pressure buildup from solvent evaporation or trace chemical decomposition[6]. Double-bagging solid waste prevents the aerosolization of toxic, sensitizing dust during transport[7].

Phase 3: Labeling & Secondary Containment

  • Action: Label every container with the words "Hazardous Waste - Toxic" and the full chemical name "Phenyl 2-phenylhydrazine-1-carboxylate" prior to adding the first drop of waste[6][7]. Place all primary waste containers inside a rigid secondary containment tray[5].

  • Causality: Using full chemical names (no abbreviations) prevents dangerous mixing errors by downstream waste handlers[6]. Secondary containment ensures that if the primary vessel fractures, the highly toxic contents remain isolated from the laboratory environment[5].

  • Validation Checkpoint: Gently tilt the sealed liquid container or invert the sealed double-bag to ensure zero leakage before placing it into the secondary containment tray.

Phase 4: Final Disposition

  • Action: Submit a chemical waste pickup request to your Environmental Health & Safety (EHS) department well before the 90-day accumulation limit[7].

  • Causality: Phenylhydrazine waste must be treated at a regulated hazardous waste incinerator to completely destroy the toxic pharmacophore and prevent aerosolization, which can occur if improperly autoclaved[8].

Disposal & Spill Response Workflow

G Start Phenyl 2-phenylhydrazine- 1-carboxylate Waste IsSolid Determine Waste State Start->IsSolid Solid Solid Waste (Powders, PPE, Liners) IsSolid->Solid Solid Liquid Liquid Waste (Solutions, Solvents) IsSolid->Liquid Liquid DoubleBag Double-Bag in Transparent Sealable Bags Solid->DoubleBag HDPE Store in Glass or HDPE Container Liquid->HDPE Label Label: 'Hazardous Waste - Toxic' Apply GHS Pictograms DoubleBag->Label HDPE->Label Secondary Place in Secondary Containment Tray Label->Secondary Pickup EHS Pickup (< 90 Days Accumulation) Secondary->Pickup

Figure 1: Standardized laboratory disposal workflow for Phenyl 2-phenylhydrazine-1-carboxylate.

Emergency Spill Response & Decontamination

In the event of a spill, standard cleaning methods are dangerously inadequate.

  • Evacuate & Isolate: Immediately secure the area and remove all sources of ignition[7]. Do not attempt cleanup without minimum PPE (respirator, chloroprene gloves, face shield)[5][7].

  • Deactivation & Absorption: For liquid spills, use non-combustible absorbents such as bentonite clay, dry sand, or vermiculite[9][10]. Never use sawdust or combustible materials , as the reactive hydrazine derivative can ignite them[2].

  • Collection: Collect the deactivated powder using non-sparking tools and deposit it into a sealed container[10]. Label as hazardous waste and contact EHS for immediate emergency pickup[2].

Quantitative Safety Parameters

Table 1: Quantitative Parameters for Phenylhydrazine Derivative Handling & Disposal

ParameterLimit / ValueRegulatory / Safety Rationale
Waste Accumulation Limit 90 DaysEPA/RCRA standard to prevent long-term chemical degradation and container failure[7].
Spill Deactivation Ratio 5 ppm clay : 1 ppm productMinimum bentonite clay ratio required to effectively neutralize and absorb spills[9].
Container Fill Limit 80% CapacityPrevents over-pressurization from vapor accumulation and allows safe handling[6].
Emergency Eye Wash Flush ≥ 15 MinutesStandard OSHA first aid requirement to mitigate severe ocular tissue damage[1][2].
RCRA Empty Container Rule < 1 Liter or < 10,000 pillsThreshold below which containers are no longer considered P-listed hazardous waste[3].

References

  • Hydrazine Standard Operating Procedure Template - University of New Mexico EHS.
  • Laboratory Safety Standard Operating Procedure (SOP): Hydrazine - Case Western Reserve University.
  • Hydrazine - Risk Management and Safety - University of Notre Dame.
  • Safety Data Sheet - Regulations.gov - Environmental Protection Agency.
  • PHENYLHYDRAZINE HAZARD SUMMARY - New Jersey Department of Health.
  • CB-LSOP-Hydrazines - University of Connecticut.
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA.
  • Hydrazine Standard Operating Procedure - UC Santa Barbara.
  • SAFETY DATA SHEET: Phenylhydrazine hydrochloride - Fisher Scientific.
  • Management of Hazardous Waste Pharmaceuticals - Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling Phenyl 2-phenylhydrazine-1-carboxylate

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (API) synthesis, I have observed that the primary failure point in handling hydrazine derivatives is not the chemical reaction it...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (API) synthesis, I have observed that the primary failure point in handling hydrazine derivatives is not the chemical reaction itself, but the physical handling phases. Phenyl 2-phenylhydrazine-1-carboxylate is an invaluable reagent in synthetic chemistry and drug development, but it carries the inherent, severe risks associated with the phenylhydrazine moiety.

To build a truly safe laboratory environment, we must move beyond compliance and understand the causality of chemical hazards. This guide provides a self-validating, step-by-step operational framework for handling Phenyl 2-phenylhydrazine-1-carboxylate, ensuring that if one safety layer fails, another is already in place to prevent exposure.

Mechanistic Toxicology: The "Why" Behind the Hazard

Before donning a single piece of protective equipment, you must understand what you are protecting yourself against. Phenyl 2-phenylhydrazine-1-carboxylate is not merely a skin irritant; it is a potent catalyst for systemic oxidative stress.

When exposed to ambient oxygen or biological environments, the hydrazine moiety acts as an aggressive electron donor. It undergoes auto-oxidation to generate reactive oxygen species (ROS), including superoxide anions ( O2∙−​ ) and hydrogen peroxide ( H2​O2​ ), alongside highly destructive phenyl radicals .

If inhaled or absorbed through the skin, these radicals initiate severe lipid peroxidation, compromising cellular membranes . More critically, they react directly with hemoglobin in the bloodstream, oxidizing it to methemoglobin and causing irreversible structural modifications (such as N-phenylprotoporphyrin formation) . This mechanism rapidly induces hemolytic anemia, hypoxia, and subsequent hepatic and splenic toxicity [[1]]([Link]) [[2]]([Link]).

Mechanism A Phenyl 2-phenylhydrazine-1-carboxylate B Enzymatic / Auto-Oxidation A->B Oxygen/In vivo Exposure C Reactive Oxygen Species (ROS) (Superoxide, H2O2) B->C D Phenyl Radicals B->D E Lipid Peroxidation (Membrane Damage) C->E F Hemoglobin Oxidation (Methemoglobin Formation) D->F G Hemolytic Anemia & Systemic Toxicity E->G F->G

Fig 1: Mechanistic pathway of phenylhydrazine-induced oxidative stress and hemolytic toxicity.

Personal Protective Equipment (PPE) Matrix

Because hydrazine derivatives can permeate standard laboratory materials, your PPE must be selected based on chemical breakthrough times and the specific organic solvents used in your reaction (e.g., Dichloromethane, THF, or DMF).

PPE CategoryRecommended SpecificationScientific Rationale & Causality
Hand Protection Double Gloving: Inner layer of 4-mil Nitrile; Outer layer of 8-mil Butyl rubber or Neoprene.Hydrazine derivatives easily permeate thin latex. If the outer glove is degraded by your reaction solvent, the inner nitrile layer provides a crucial secondary barrier, allowing time to safely deglove.
Eye Protection Tight-fitting, splash-proof chemical goggles + Polycarbonate face shield.Prevents conjunctival absorption of aerosolized crystalline powder during the weighing and transfer phases.
Body Protection Flame-Resistant (FR) lab coat with knit cuffs + Tyvek sleeves for scale-up operations.Hydrazine derivatives can become highly reactive or flammable under specific conditions. Knit cuffs prevent sleeve drag, which is a primary cause of accidental spills.
Respiratory NIOSH-approved P100 particulate respirator (if maintenance requires opening the hood).Blocks inhalation of micro-aerosols that directly enter the bloodstream via the alveolar interface, bypassing first-pass hepatic metabolism.

Experimental Workflow: Safe Handling & Reaction Setup

This protocol is designed as a self-validating system : the chemical is never exposed to the open laboratory atmosphere, and dry powder is never transported between zones.

Step 1: Environmental Preparation & Static Elimination

  • Verify fume hood face velocity is operating strictly between 0.4 - 0.6 m/s .

  • Hydrazine powders frequently hold static charges, causing them to "jump" and aerosolize. Wipe the exterior of the reagent bottle and your weighing spatula with a slightly damp, lint-free cloth.

  • Discharge the weighing boat using an anti-static gun (Zerostat) prior to dispensing.

Step 2: Closed-Vial Weighing

  • Tare a sealable, septum-capped vial on the analytical balance inside the fume hood.

  • Carefully weigh the Phenyl 2-phenylhydrazine-1-carboxylate directly into the vial.

  • Crucial Step: Seal the vial with the septum cap before moving your hands away from the balance.

Step 3: In-Situ Solubilization

  • Do not pour the dry powder into your main reaction flask. Instead, inject your reaction solvent (e.g., anhydrous THF) directly through the septum into the sealed weighing vial using a syringe.

  • Swirl gently to dissolve. Causality: Solubilizing the reagent inside the sealed vial completely eliminates the risk of airborne dust exposure during transfer.

Step 4: Inert Atmosphere Transfer

  • Purge your main reaction vessel with Argon or Nitrogen.

  • Transfer the dissolved reagent from the sealed vial to the main reaction flask via a cannula under positive inert gas pressure. Causality: Excluding oxygen prevents the premature auto-oxidation of the hydrazine moiety into ROS or explosive diazo intermediates .

Workflow N1 1. Fume Hood Verification N2 2. PPE Donning (Double Glove) N1->N2 N3 3. Anti-static Weighing N2->N3 N4 4. Closed-Vial Solubilization N3->N4 N5 5. Cannula Transfer (Inert Gas) N4->N5

Fig 2: Self-validating standard operating procedure for handling reactive hydrazine derivatives.

Spill Response & Decontamination Protocol

If a spill occurs, standard sweeping will aerosolize the potent hemolytic agent. Follow this chemical quenching protocol:

  • Isolation: Immediately evacuate the immediate area. Allow 15 minutes for any aerosolized powder to settle.

  • PPE Upgrade: Responders must don a P100 respirator and heavy-duty butyl rubber gloves before re-entering the space.

  • Containment (No Sweeping): Gently cover the spilled powder with commercial chemical absorbent pads wetted with water, or damp sand.

  • Chemical Quenching: Treat the covered spill area with a dilute, mild oxidizing agent (e.g., 5-10% sodium hypochlorite / household bleach). Causality: The hypochlorite safely oxidizes the toxic hydrazine moiety into inert nitrogen gas and less toxic phenyl byproducts. Allow the bleach to sit for 30 minutes.

  • Cleanup: Scoop the quenched, wet slurry into a designated hazardous waste container using a non-sparking plastic dustpan. Wash the surface thoroughly with soapy water.

Waste Disposal Strategy

Improper disposal of hydrazine derivatives can lead to catastrophic laboratory incidents.

  • Metal Incompatibility: NEVER mix Phenyl 2-phenylhydrazine-1-carboxylate waste with heavy metal waste (e.g., Palladium, Platinum, or Nickel catalysts). Transition metals can catalyze the violent, exothermic decomposition of hydrazines.

  • Segregation: Segregate as "Halogen-free organic hazardous waste" (unless halogenated solvents were used).

  • Labeling: Containers must be explicitly labeled: "Toxic Organic Waste - Contains Reactive Hydrazine Derivatives. Do Not Mix with Metals."

References

  • Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. National Library of Medicine (PubMed).

  • On the mechanism of phenylhydrazine-induced hemolytic anemia. National Library of Medicine (PubMed).

  • Insights into the ameliorative effect of oleic acid in rejuvenating phenylhydrazine induced oxidative stress mediated morpho-functionally dismantled erythrocytes. National Institutes of Health (PMC).

  • Protective Effects of Acridocarpus smeathmannii (DC.) Guill. & Perr. Root Extract against Phenylhydrazine-Induced Haematotoxicity, Biochemical Changes, and Oxidative Stress in Rats. National Institutes of Health (PMC).

Sources

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